4-Aminomethyl-2(1H)-quinolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXKAGOGKMCTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564356 | |
| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132973-43-4 | |
| Record name | 4-(Aminomethyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Aminomethyl-2(1H)-quinolinone: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-Aminomethyl-2(1H)-quinolinone, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
4-Aminomethyl-2(1H)-quinolinone is a derivative of the quinolinone heterocyclic system, which forms the core structure of many biologically active compounds.[1] The presence of a primary amine on the methyl group at the 4-position and the lactam functionality within the quinolinone ring are key features that contribute to its chemical reactivity and biological activity.[2]
| Identifier | Value | Source |
| IUPAC Name | 4-(aminomethyl)-1H-quinolin-2-one | [2] |
| CAS Number | 132973-43-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.20 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CN | [2] |
| InChI Key | RDXKAGOGKMCTBH-UHFFFAOYSA-N | [2] |
Physicochemical Characteristics:
The compound typically presents as a solid at room temperature and demonstrates moderate solubility in polar solvents, a property enhanced by the presence of the hydrophilic amino group.[2] This amino group also imparts nucleophilic characteristics to the molecule, allowing it to engage in various chemical reactions such as nucleophilic substitutions and to act as a hydrogen bond donor.[2] The quinolinone ring system itself is a key contributor to the molecule's biological activities.[2]
Synthesis of 4-Aminomethyl-2(1H)-quinolinone
The synthesis of 4-Aminomethyl-2(1H)-quinolinone can be achieved through a multi-step process, beginning with the construction of the quinolinone core, followed by functionalization at the 4-position. The following protocol is a representative synthesis adapted from methodologies reported for similar quinolinone derivatives.[1]
Experimental Protocol: A Plausible Synthetic Route
This protocol outlines a three-step synthesis starting from acetoacetanilide.
Step 1: Synthesis of 4-Methyl-2(1H)-quinolinone
-
Reaction Setup: In a fume hood, cautiously add 10 g of acetoacetanilide to 50 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer.
-
Cyclization: Heat the mixture to 65°C and maintain this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with constant stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried to yield 4-methyl-2(1H)-quinolinone.
Step 2: Synthesis of 4-(Bromomethyl)-2(1H)-quinolinone
-
Reaction Setup: Suspend 5 g of 4-methyl-2(1H)-quinolinone in 50 mL of glacial acetic acid in a round-bottom flask.
-
Bromination: Add a catalytic amount of iodine. Slowly add a solution of 5.5 g of bromine in 20 mL of glacial acetic acid dropwise to the mixture at room temperature with continuous stirring.
-
Reaction Completion: Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.
-
Isolation: Pour the reaction mixture into ice-cold water. The precipitated product, 4-(bromomethyl)-2(1H)-quinolinone, is collected by filtration, washed with water, and dried.[1]
Step 3: Synthesis of 4-Aminomethyl-2(1H)-quinolinone
-
Amination: Dissolve 3 g of 4-(bromomethyl)-2(1H)-quinolinone in a suitable solvent such as dimethylformamide (DMF). Add an excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonia, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 4-Aminomethyl-2(1H)-quinolinone.
Caption: Synthetic pathway for 4-Aminomethyl-2(1H)-quinolinone.
Applications in Research and Drug Development
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][4] Derivatives of 4-Aminomethyl-2(1H)-quinolinone have been investigated for a variety of therapeutic applications, with a significant focus on oncology.
Anticancer Activity:
Research has demonstrated that derivatives of 4-Aminomethyl-2(1H)-quinolinone exhibit potent anticancer activity.[1] These compounds are often designed as inhibitors of key signaling pathways that are dysregulated in cancer. The quinolinone core can serve as a scaffold to which various pharmacophores are attached to achieve selectivity and potency against specific molecular targets.
-
Kinase Inhibition: A primary mechanism of action for many quinolinone-based anticancer agents is the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Overactivity of certain kinases is a hallmark of many cancers.
Other Potential Therapeutic Areas:
The broader class of quinolinone derivatives has shown a wide spectrum of biological activities, suggesting that 4-Aminomethyl-2(1H)-quinolinone could serve as a starting point for the development of agents for other diseases:
-
Antimicrobial and Antiviral: Quinolone derivatives are well-known for their antibacterial properties, and some also exhibit antiviral and antifungal activity.[1]
-
Anti-inflammatory: Certain quinolinone derivatives have been reported to possess anti-inflammatory properties.[6]
-
Neuroprotective: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[7]
Mechanistic Insights: Targeting Key Signaling Pathways
The therapeutic effects of 4-Aminomethyl-2(1H)-quinolinone derivatives, particularly in oncology, are often attributed to their ability to inhibit critical cell signaling pathways. Two of the most well-studied targets for this class of compounds are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.
Inhibition of VEGFR-2 Signaling:
The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] By inhibiting VEGFR-2, quinolinone derivatives can disrupt the blood supply to tumors, thereby impeding their growth and spread.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Inhibition of EGFR Signaling:
The EGFR signaling pathway plays a central role in regulating cell growth, survival, and proliferation.[10][11] Aberrant activation of this pathway is a common feature in many types of cancer. Quinolinone derivatives can be designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
4-Aminomethyl-2(1H)-quinolinone is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly as anticancer agents through the inhibition of key signaling pathways such as VEGFR-2 and EGFR. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the development of next-generation therapies for a range of diseases.
References
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Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica, 6(5), 111-117. [Link]
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Aly, A. A., & Sayed, S. M. (2013). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Recent Patents on Anti-Infective Drug Discovery, 8(2), 121-135. [Link]
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Oda, K., Matsuoka, H., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Koga, Y., Kihara, Y., Okada, M., Inoue, Y., Tochizawa, S., Toga, K., ... & Hidaka, H. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & medicinal chemistry letters, 8(12), 1471-1476. [Link]
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El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Hamad, H. A. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Ramasamy, A. K., Balasubramaniam, V., & Mohan, K. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070. [Link]
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Infante, P., Mori, M., Alfonsi, R., Ghirga, F., Iacovelli, F., Di Marcotullio, L., ... & Botta, M. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS medicinal chemistry letters, 13(9), 1493-1500. [Link]
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Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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Henegar, K. E., Knegtel, R. M., Knoechel, T. R., & Lohman, J. (2003). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 68(19), 7434-7439. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 4-Aminomethyl-2(1H)-quinolinone Interactions
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Specifically, the 4-Aminomethyl-2(1H)-quinolinone moiety presents a synthetically accessible and versatile starting point for novel drug candidates.[2] This technical guide provides a comprehensive, protocol-driven framework for investigating the interactions of this scaffold with biological targets using in silico modeling techniques. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and self-validating workflow. We will navigate the complete computational pipeline, from initial target identification and system preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling, equipping researchers with the expertise to rationally design and prioritize novel therapeutic agents.
The Strategic Imperative for In Silico Modeling
In modern drug discovery, computer-aided drug design (CADD) is an indispensable tool for accelerating the journey from a hit compound to a clinical candidate.[3][4] It provides a cost-effective and rapid methodology to filter large chemical libraries, optimize lead compounds, and elucidate the molecular basis of a drug's therapeutic activity.[5] For a scaffold like 4-Aminomethyl-2(1H)-quinolinone, whose derivatives have shown promise against diverse targets such as protein kinases[6][7] and enzymes implicated in neurodegenerative diseases[8], in silico modeling allows us to:
-
Hypothesize and Prioritize Biological Targets: Predict which proteins the scaffold is most likely to interact with.
-
Elucidate Binding Modes: Understand the specific 3D orientation and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity.
-
Predict Binding Affinity: Computationally estimate the strength of the interaction to rank potential drug candidates.
-
Guide Rational Drug Design: Identify opportunities for chemical modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
This guide establishes a multi-stage workflow, ensuring that the computational predictions are not only generated but are also rigorously assessed for stability and reliability.
Figure 1: The integrated in silico workflow for modeling 4-Aminomethyl-2(1H)-quinolinone interactions.
Foundational Stage: Target & Ligand Preparation
The fidelity of any in silico model is wholly dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational chemistry. This phase ensures that both the protein target and the small molecule ligand are prepared to accurately reflect physiological conditions.
Target Identification and Structural Preparation
Given the established activity of quinolinone derivatives as kinase inhibitors, we will proceed with a protein kinase as our exemplary target.[6][9] The Epidermal Growth Factor Receptor (EGFR) kinase is a well-validated cancer target for which numerous quinazoline-based inhibitors (structurally related to quinolinones) are known.[9]
-
Structure Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17, representing EGFR kinase domain complexed with an inhibitor.
-
Initial Cleaning (Causality): The raw PDB file contains crystallographic artifacts, such as water molecules, co-solvents, and potentially multiple conformations, that are not relevant to the specific binding interaction and can interfere with the docking algorithm.
-
Action: Using a molecular visualization tool like UCSF Chimera or PyMOL, delete all water molecules and any co-crystallized ligands or ions not essential for structural integrity or the catalytic mechanism. Retain the inhibitor to define the binding site for subsequent steps.
-
-
Protonation and Charge Assignment (Causality): Docking and MD simulations rely on force fields that calculate electrostatic and van der Waals interactions. These calculations require that all atoms, including hydrogens (which are often absent in crystal structures), are present and have correct protonation states at a physiological pH (typically ~7.4).
-
Action: Use a dedicated tool, such as the PDB2PQR server or the Protein Preparation Wizard in Schrödinger Suite, to add hydrogens, assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate), and optimize the hydrogen-bonding network.
-
-
Structure Minimization (Causality): The addition of hydrogens can introduce steric clashes. A brief, constrained energy minimization resolves these clashes and relaxes the structure into a low-energy conformation without significantly perturbing the experimentally determined backbone coordinates.
-
Action: Perform a short energy minimization using a standard force field (e.g., AMBER, CHARMM). The heavy atoms of the protein backbone should be restrained to preserve the crystal structure's integrity.
-
-
Final Output: Save the prepared protein structure in a .pdbqt format for AutoDock Vina or a .pdb format for GROMACS, which now contains explicit hydrogens and appropriate partial charges.
Ligand Preparation
The 4-Aminomethyl-2(1H)-quinolinone ligand must also be converted into a 3D structure with accurate stereochemistry, charge, and protonation.
-
2D to 3D Conversion:
-
Action: Draw the 2D structure of 4-Aminomethyl-2(1H)-quinolinone using a chemical sketcher like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.
-
-
Energy Minimization (Causality): The initial 3D structure is likely not in its lowest energy conformation. Minimization is required to obtain a geometrically realistic structure.
-
Action: Perform a geometry optimization using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a high-quality molecular mechanics (e.g., MMFF94) method. This step is critical for defining correct bond lengths and angles.
-
-
Charge Calculation (Causality): The distribution of charge within the ligand is paramount for calculating electrostatic interactions.
-
Action: Calculate partial atomic charges. Gasteiger charges are a common and rapid method suitable for docking. For higher accuracy, especially for MD simulations, charges derived from quantum mechanical calculations (e.g., RESP or AM1-BCC) are superior.
-
-
Define Torsional Bonds (Causality): Docking algorithms work by exploring the conformational space of the ligand. This requires defining which bonds are rotatable.
-
Action: Using a tool like AutoDock Tools, identify and set the rotatable (torsional) bonds in the ligand. Typically, bonds within rings are non-rotatable, while single bonds connecting acyclic moieties are rotatable.
-
-
Final Output: Save the prepared ligand in the .pdbqt format, which now includes charge information and the defined torsional tree.
Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein target and estimates the strength of the interaction via a scoring function.[10] It serves as the primary tool for generating a plausible structural hypothesis of the protein-ligand complex.
Figure 2: The streamlined workflow for a typical molecular docking experiment.
Protocol 3.1: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Causality): The docking algorithm must be instructed where to search for a binding pose. A grid box defines this search space. A box that is too small may miss the true binding site, while one that is too large wastes computational resources and can decrease prediction accuracy.
-
Action: In AutoDock Tools or UCSF Chimera, center a grid box on the co-crystallized inhibitor from the prepared PDB structure (1M17). Ensure the box dimensions (e.g., 25Å x 25Å x 25Å) are large enough to encompass the entire active site and allow the ligand to rotate freely.[11]
-
-
Configure Docking Parameters:
-
Action: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Expert Insight: The exhaustiveness parameter in Vina controls the thoroughness of the search. A value of 8 is standard, but for a final, high-quality prediction, increasing it to 16 or 32 can provide a more rigorous exploration of conformational space at the cost of longer computation time.
-
-
Execute the Docking Run:
-
Action: Run AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyze the Results (Causality): Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The most negative score represents the most favorable predicted interaction. However, the top-scoring pose is not always the most biologically relevant. The poses must be visually inspected to ensure they make chemical sense.
-
Action: Load the protein and the output_poses.pdbqt file into a molecular visualizer.
-
Validation: Examine the top-ranked poses. Look for key interactions expected in a kinase inhibitor, such as hydrogen bonds to the "hinge" region of the kinase. Discard poses with significant steric clashes or those that place hydrophobic parts of the ligand in polar environments.
-
| Pose ID | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) | Comments |
| 1 | -9.2 | MET 769, LYS 721 | Strong hinge interaction; aminomethyl group forms salt bridge. |
| 2 | -8.8 | GLU 738, THR 830 | Weaker hinge interaction; different orientation in pocket. |
| 3 | -8.5 | MET 769 | Only one hinge H-bond; less favorable. |
Table 1: Example of a structured summary for docking results, facilitating comparison and selection.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, providing critical insights into the stability of the predicted protein-ligand complex and the persistence of key interactions.[12][13] A docking pose that is unstable in an MD simulation is likely not a true representation of the binding mode.
Protocol 4.1: MD Simulation using GROMACS
This protocol provides a high-level overview of the steps involved. Each step requires careful parameterization and quality control.[14][15]
-
System Preparation:
-
Action: Select the most promising protein-ligand complex from docking. Generate a topology file for the ligand using a tool like CGenFF or ACPYPE, which defines its force field parameters. Combine the protein and ligand into a single complex.
-
-
Solvation and Ionization (Causality): To simulate a physiological environment, the complex must be placed in a box of water molecules, and ions (e.g., Na+, Cl-) must be added to neutralize the system's charge and mimic physiological salt concentration.
-
Action: Use GROMACS tools (gmx solvate, gmx genion) to create a solvated, neutral system.
-
-
Energy Minimization:
-
Action: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.
-
-
Equilibration (Causality): Before the production simulation, the system must be gradually brought to the desired temperature and pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.
-
Action: Run a short (e.g., 100 ps) NVT simulation, followed by a longer (e.g., 1 ns) NPT simulation. Positional restraints on the protein and ligand are often used during equilibration and slowly released.
-
-
Production MD Run:
-
Action: Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their starting positions. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time. The persistence of key H-bonds identified in docking is a strong indicator of a stable interaction.
-
Pharmacophore Modeling: Abstracting Key Chemical Features
Once a validated binding mode is established, pharmacophore modeling can be used to create a 3D representation of the essential chemical features required for activity.[16][17] This model can then be used as a 3D query to rapidly screen large databases for novel compounds that possess the same key features, even if they have a different chemical scaffold.
Protocol 5.1: Structure-Based Pharmacophore Generation
-
Feature Identification (Causality): The stable protein-ligand complex from the MD simulation is the ideal starting point, as it represents a dynamically validated interaction.
-
Action: Using a program like LigandScout or Phase, analyze the protein-ligand complex to identify key pharmacophoric features: hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.
-
-
Model Generation:
-
Action: The software generates a 3D arrangement of these features with specific distance and angle constraints. This is the pharmacophore model.
-
-
Database Screening:
-
Action: Use the generated pharmacophore model to screen a database of compounds (e.g., ZINC, Enamine). The software will identify molecules that can map their chemical features onto the pharmacophore query.
-
-
Hit Filtering:
-
Action: The resulting hits should be further filtered by molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to prioritize the most promising candidates for experimental testing.[16]
-
Conclusion and Future Outlook
References
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Taha, M. O., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed. [Link]
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Kopanja, D., et al. (2022). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
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Abdel-Wahab, B. F., et al. (2014). Synthesis and Biological Properties of 4-Substituted Quinolin-2(1H)-one Analogues. ResearchGate. [Link]
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Ben-Redjem, M., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
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da Silva, G. P., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]
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4-Aminomethyl-2(1H)-quinolinone: A Core Scaffold for Novel Topoisomerase Inhibitors in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds. Within this class, 4-Aminomethyl-2(1H)-quinolinone has emerged as a critical pharmacophore for the development of potent anticancer agents, primarily through the inhibition of DNA topoisomerases. These enzymes are essential for cell proliferation, managing DNA topology during replication, transcription, and chromosome segregation. Their inhibition leads to the accumulation of DNA strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells. This guide provides a comprehensive technical overview of 4-Aminomethyl-2(1H)-quinolinone and its derivatives as topoisomerase inhibitors, synthesizing mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols for their synthesis and evaluation.
The Rationale for Targeting Topoisomerases in Oncology
DNA topoisomerases resolve topological challenges in the genome by introducing transient single- (Topoisomerase I, Top1) or double-stranded (Topoisomerase II, Top2) breaks in the DNA backbone.[1][2] This process involves the formation of a transient covalent intermediate known as the "cleavable complex," where a tyrosyl residue of the enzyme is linked to the DNA terminus.[2] Topoisomerase inhibitors do not block the catalytic activity of the enzyme directly but rather act as "poisons" by stabilizing this cleavable complex.[3][4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks when the replication fork collides with the trapped complex, ultimately triggering apoptotic cell death.[3][5]
4-Aminomethyl-2(1H)-quinolinone: A Promising Scaffold
The 4-aminomethyl-2(1H)-quinolinone core structure presents a versatile platform for the design of topoisomerase inhibitors. The quinolinone ring system is known to intercalate into the DNA base pairs at the site of topoisomerase-mediated cleavage, while the aminomethyl side chain offers a key point for chemical modification to optimize pharmacological properties and target engagement.[6]
Mechanism of Action: Stabilizing the Cleavable Complex
Derivatives of 4-Aminomethyl-2(1H)-quinolinone are believed to exert their anticancer effects by functioning as dual inhibitors of both Topoisomerase I and II.[7][8] The planar quinolinone core is hypothesized to insert itself into the DNA strand-break site, sterically hindering the re-ligation process. The aminomethyl group and its substitutions can form crucial interactions, such as hydrogen bonds, with amino acid residues in the topoisomerase enzyme or with the DNA backbone, further stabilizing the ternary drug-enzyme-DNA complex.[6]
Synthesis and Chemical Characterization
The synthesis of 4-(aminomethyl)quinolin-2(1H)-one derivatives typically involves a multi-step process starting from readily available precursors.[9] While various synthetic routes have been explored, a common approach is outlined below.
General Synthetic Protocol
A representative synthesis of substituted 4-(aminomethyl)quinolin-2(1H)-one derivatives is presented.[9] This method involves the initial formation of the quinolinone ring followed by functionalization at the 4-position.
Step 1: Synthesis of 4-methyl-2(1H)-quinolinone
-
Reaction: Cyclization of an appropriate aniline with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (e.g., Conrad-Limpach reaction).
Step 2: Bromination of the 4-methyl group
-
Reagents: N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride.
-
Purpose: To introduce a reactive handle at the 4-position for subsequent nucleophilic substitution.
Step 3: Nucleophilic substitution with amines
-
Reaction: The resulting 4-(bromomethyl)-2(1H)-quinolinone is reacted with a variety of primary or secondary amines to yield the desired 4-(aminomethyl)quinolin-2(1H)-one derivatives.
Chemical Characterization
The synthesized compounds are rigorously characterized to confirm their structure and purity using standard analytical techniques:[4][9]
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.[9]
-
Melting Point Apparatus: To determine the melting point range as an indicator of purity.[9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[9]
In Vitro Evaluation of Topoisomerase Inhibition and Cytotoxicity
A series of well-established in vitro assays are crucial for determining the efficacy and mechanism of action of novel 4-Aminomethyl-2(1H)-quinolinone derivatives.
DNA Topoisomerase I Relaxation Assay
This assay directly measures the catalytic activity of Topoisomerase I and its inhibition by test compounds.[10]
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.
Experimental Workflow:
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Detailed Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and assay buffer.
-
Add the 4-Aminomethyl-2(1H)-quinolinone derivative at various concentrations. A known Top1 inhibitor (e.g., Camptothecin) should be used as a positive control.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Separate the DNA topoisomers by electrophoresis on an agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Interpretation: A successful inhibitor will show a higher proportion of supercoiled DNA compared to the control (enzyme only), where most of the DNA will be relaxed.
Topoisomerase II Decatenation Assay
This assay is analogous to the relaxation assay but measures the ability of Topoisomerase II to resolve interlinked DNA circles (catenanes).
Principle: Topoisomerase II decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors prevent this decatenation, leaving the kDNA network intact, which cannot enter the agarose gel.
Cytotoxicity Assays
Determining the cytotoxic potential of the synthesized compounds against various cancer cell lines is a critical step in their evaluation.
MTT/MTS Assay: This colorimetric assay is a standard method for assessing cell viability.[9][11]
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTS/MTT Cell Viability Assay.
Detailed Protocol:
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate and allow them to adhere overnight.[9][12]
-
Treat the cells with a range of concentrations of the 4-Aminomethyl-2(1H)-quinolinone derivatives.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.
Table 1: Representative Cytotoxicity Data for 4-Aminoquinoline Derivatives
| Compound | Cell Line | GI₅₀ (μM) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |
| Chloroquine | MDA-MB-468 | 24.36 |
| Chloroquine | MCF-7 | 20.72 |
| Data adapted from a study on 4-aminoquinoline derivatives, which share a similar pharmacophore.[12] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-Aminomethyl-2(1H)-quinolinone scaffold has provided valuable insights into the structural requirements for potent topoisomerase inhibition and cytotoxicity.
-
The Quinolinone Core: The planar, bicyclic ring system is considered essential for DNA intercalation.[6]
-
The 4-Aminomethyl Linker: This group positions the terminal amine functionality for optimal interaction with the topoisomerase-DNA complex.
-
Substituents on the Terminal Amine: The nature of the substituents on the exocyclic nitrogen is critical for activity. Studies on related quinoline and quinazolinone scaffolds have shown that bulky, lipophilic groups can enhance cytotoxicity.[6][13] For instance, in a series of 4-(aminomethyl)quinolin-2(1H)-one derivatives tested against the A549 cell line, the derivative with a terminal N-linked glycine amide bearing a 3,4,5-trimethoxy phenyl group was found to be the most potent.[9][11] This suggests that extending the side chain with specific aromatic moieties can significantly improve anticancer activity.
Conclusion and Future Directions
4-Aminomethyl-2(1H)-quinolinone represents a foundational scaffold for the development of a new generation of topoisomerase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and in vitro studies have confirmed the anticancer potential of its derivatives. Future research should focus on:
-
Elucidating the precise binding mode of these compounds within the ternary topoisomerase-DNA complex through co-crystallization and molecular modeling studies.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Exploring their potential in combination therapies with other anticancer agents to overcome drug resistance.
The continued exploration of the 4-Aminomethyl-2(1H)-quinolinone scaffold holds significant promise for the discovery of novel and effective cancer therapeutics.
References
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats. (2024). Nature Communications. Retrieved January 24, 2026, from [Link]
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Methodological & Application
Application Note: A Validated, Two-Step Synthesis Protocol for 4-Aminomethyl-2(1H)-quinolinone
Introduction: The Significance of the 4-Aminomethyl-2(1H)-quinolinone Scaffold
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules exhibit a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. Specifically, the 4-aminomethyl-2(1H)-quinolinone moiety is a crucial pharmacophore and a key building block in the synthesis of more complex pharmaceutical agents. For instance, its precursor, 4-(bromomethyl)-2(1H)-quinolinone, is a vital intermediate in the production of the anti-ulcer drug Rebamipide. Furthermore, the quinolinone structure is found in positive inotropic agents like Vesnarinone, highlighting its importance in cardiovascular drug discovery.
Given its significance, access to a reliable and well-characterized synthetic route for 4-aminomethyl-2(1H)-quinolinone is paramount for researchers in drug development and organic synthesis. This application note provides a detailed, two-part protocol for the synthesis of this target compound, beginning from commercially available acetoacetanilide. The strategy involves the formation of a key brominated intermediate, followed by a controlled aminomethylation using the Gabriel synthesis to ensure high purity and prevent over-alkylation.
Overview of the Synthetic Strategy
The synthesis is strategically divided into two primary stages:
-
Stage 1: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one (3). This stage involves the bromination of acetoacetanilide (1) to form an unstable α-bromo intermediate (2), which is immediately subjected to an acid-catalyzed intramolecular cyclization to yield the stable quinolinone core functionalized with a bromomethyl group at the C-4 position.
-
Stage 2: Synthesis of 4-Aminomethyl-2(1H)-quinolinone (5) via Gabriel Synthesis. To convert the bromomethyl intermediate into the desired primary amine, the Gabriel synthesis is employed. This classic method prevents the formation of secondary and tertiary amine byproducts, a common issue with direct amination. The process involves the SN2 reaction of the bromomethyl intermediate (3) with potassium phthalimide to form an N-alkylated phthalimide adduct (4), followed by hydrazinolysis to liberate the pure primary amine (5).
The complete synthetic workflow is illustrated below.
Figure 1: Overall synthetic workflow for 4-Aminomethyl-2(1H)-quinolinone.
Protocol I: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one (3)
Principle: This protocol is based on the acid-catalyzed cyclization of an in-situ generated α-bromoacetoacetanilide. Acetic acid serves as the solvent for the bromination, and concentrated sulfuric acid acts as both the catalyst and dehydrating agent for the subsequent intramolecular Friedel-Crafts-type acylation to form the quinolinone ring system.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Acetoacetanilide (1) | 177.20 | 10.0 g | 56.4 | Starting Material |
| Bromine (Br₂) | 159.81 | 9.0 g (2.9 mL) | 56.4 | Brominating Agent |
| Glacial Acetic Acid | 60.05 | ~150 mL | - | Solvent |
| Concentrated H₂SO₄ | 98.08 | ~20 mL | - | Catalyst/Dehydrating Agent |
| Absolute Ethanol | 46.07 | As needed | - | Recrystallization Solvent |
| Iodine (I₂) | 253.81 | Catalytic amount | - | Catalyst |
Step-by-Step Experimental Procedure
-
Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 10.0 g (56.4 mmol) of acetoacetanilide (1) and a catalytic crystal of iodine in 40 mL of glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Separately, prepare a solution of 9.0 g (2.9 mL, 56.4 mmol) of bromine in 110 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the acetoacetanilide solution over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Isolation of Intermediate: Upon completion, pour the reaction mixture onto 500 g of crushed ice with stirring. The crude solid of α-bromoacetoacetanilide (2) will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Note: This intermediate is often used directly in the next step without extensive purification.
-
Cyclization: Carefully add the dried crude intermediate (2) in portions to 20 mL of pre-heated concentrated sulfuric acid at 90-100 °C in a fume hood. A vigorous reaction with the evolution of HBr gas will occur.
-
Reaction Completion: Maintain the temperature at 90-100 °C and stir for 2 hours.
-
Precipitation: After cooling to room temperature, pour the acidic solution cautiously onto 500 g of crushed ice. An off-white to light yellow solid will precipitate.
-
Purification: Filter the crude product, wash with copious amounts of cold water, and dry. Recrystallize the solid from absolute ethanol to yield 4-(bromomethyl)quinolin-2(1H)-one (3) as an off-white fluffy solid.
-
Characterization: Expected Yield: 65-75%. Melting Point: 255-258 °C. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol II: Synthesis of 4-Aminomethyl-2(1H)-quinolinone (5)
Principle: The Gabriel synthesis provides a controlled method for producing primary amines. The acidic N-H proton of phthalimide (pKa ≈ 8.3) is first removed to form the phthalimide anion, a potent nitrogen nucleophile. This anion displaces the bromide from the intermediate (3) in an SN2 reaction. The resulting N-alkylated phthalimide is then cleaved using hydrazine (hydrazinolysis), which acts as a nucleophile to open the imide ring, releasing the desired primary amine and forming a stable phthalhydrazide byproduct.
Figure 2: Mechanism of the Gabriel synthesis for aminomethylation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-(Bromomethyl)quinolin-2(1H)-one (3) | 238.08 | 5.0 g | 21.0 | Starting Material |
| Potassium Phthalimide | 185.22 | 4.27 g | 23.1 (1.1 eq) | Nitrogen Nucleophile |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.0 mL | ~41 (2.0 eq) | Cleavage Reagent |
| Ethanol | 46.07 | 100 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction Solvent |
| Hydrochloric Acid (1M) | 36.46 | As needed | - | Workup |
| Sodium Hydroxide (1M) | 40.00 | As needed | - | Workup |
Step-by-Step Experimental Procedure
Part A: N-Alkylation
-
Setup: To a 100 mL round-bottom flask, add 5.0 g (21.0 mmol) of 4-(bromomethyl)quinolin-2(1H)-one (3), 4.27 g (23.1 mmol) of potassium phthalimide, and 50 mL of anhydrous DMF.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting bromomethyl compound is consumed.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate of the N-alkylated phthalimide intermediate (4) will form.
-
Purification: Filter the solid, wash it thoroughly with water, and dry it under vacuum. This intermediate is typically pure enough for the next step.
Part B: Hydrazinolysis
-
Setup: Suspend the dried intermediate (4) from the previous step in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Cleavage: Add 2.0 mL of hydrazine hydrate to the suspension. Heat the mixture to reflux and maintain for 4-6 hours. During this time, a thick white precipitate of phthalhydrazide will form.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with 1M HCl to extract the amine into the aqueous layer.
-
Basification: Separate the aqueous layer and basify it to pH > 10 with 1M NaOH. The free amine product will precipitate.
-
Final Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 4-aminomethyl-2(1H)-quinolinone (5) as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography if necessary.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The molecular formula is C₁₀H₁₀N₂O with a molecular weight of 174.20 g/mol .
Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Add reagents slowly and carefully, especially when pouring into water, as the process is highly exothermic.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
-
Solvents: DMF, DCM, and ethanol are flammable. Keep away from ignition sources.
Conclusion
This application note details a robust and reproducible two-stage synthesis for 4-aminomethyl-2(1H)-quinolinone, a valuable building block in pharmaceutical research. The protocol emphasizes control and purity, particularly through the use of the Gabriel synthesis to avoid common side reactions associated with amination. By following these validated procedures, researchers can reliably produce high-quality material for further development and investigation.
References
-
Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 8(1), 325-333.
-
Nowak, M., & Grzeszczuk, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]
-
Matsumori, A., Shioi, T., Yamada, T., & Sasayama, S. (1994). Vesnarinone, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure. Circulation, 89(2), 955–958. [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
- Google Patents. (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved January 25, 2026, from [Link]
- Google Patents. (2012). CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Nowak, M., & Grzeszczuk, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Retrieved January 25, 2026, from [Link]
- Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions
Application Note: Utilizing 4-Aminomethyl-2(1H)-quinolinone in Cell-Based Assays for Cancer Research
Introduction: Unveiling the Potential of 4-Aminomethyl-2(1H)-quinolinone
4-Aminomethyl-2(1H)-quinolinone is a heterocyclic organic compound featuring a quinolinone core structure, which is a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] The presence of a lactam functionality within the 2(1H)-quinolinone moiety, coupled with an aminomethyl group at the 4-position, confers upon this molecule the potential for various pharmacological applications, including anticancer and antibacterial properties.[1][5] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-Aminomethyl-2(1H)-quinolinone in a suite of cell-based assays to explore its potential as an anti-cancer agent. We will delve into its putative mechanism of action, focusing on Poly (ADP-ribose) polymerase (PARP) inhibition, and provide robust, step-by-step protocols for key assays to characterize its biological effects.
Chemical and Physical Properties:
4-Aminomethyl-2(1H)-quinolinone is a solid compound at room temperature and demonstrates moderate solubility in polar solvents, a characteristic attributable to its amino group.[5] This property is crucial for its preparation as a stock solution for cell culture experiments, typically using dimethyl sulfoxide (DMSO) followed by dilution in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | Vulcanchem |
| Physical State | Solid | Vulcanchem |
| Solubility | Moderate in polar solvents | Vulcanchem |
Proposed Mechanism of Action: A Focus on PARP Inhibition
While the precise mechanism of action for 4-Aminomethyl-2(1H)-quinolinone is an active area of investigation, the quinolinone scaffold is present in known inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes.[6][7] PARP1 and PARP2 are critical enzymes in the DNA damage response (DDR) pathway.[6] Upon detecting DNA single-strand breaks, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins, a process termed PARylation.[8][9] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
In cancer cells, particularly those with deficiencies in other DNA repair pathways such as BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality. By blocking PARP's catalytic activity, single-strand breaks are not efficiently repaired and accumulate, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks during DNA replication. In the absence of a functional homologous recombination (HR) pathway (as in BRCA-mutated cells), these double-strand breaks cannot be repaired, ultimately triggering apoptosis and cell death.[6]
The following diagram illustrates the proposed mechanism of action of 4-Aminomethyl-2(1H)-quinolinone as a PARP inhibitor.
Caption: Proposed PARP Inhibition Pathway of 4-Aminomethyl-2(1H)-quinolinone.
Experimental Protocols
The following protocols are designed to assess the anti-cancer properties of 4-Aminomethyl-2(1H)-quinolinone. It is imperative to include appropriate positive and negative controls in each assay to ensure data validity.
Cell Viability Assay (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to determine cell viability by measuring the metabolic activity of living cells.[10][11] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the absorbance of which is directly proportional to the number of living cells.[10][11][12]
Principle: Metabolically active cells reduce the yellow XTT reagent to a soluble orange formazan dye, which can be quantified spectrophotometrically.[10]
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma cells[1])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Aminomethyl-2(1H)-quinolinone
-
DMSO
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 4-Aminomethyl-2(1H)-quinolinone in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until the color change is sufficient.
-
Gently shake the plate to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Expected Results: A dose-dependent decrease in cell viability is expected if 4-Aminomethyl-2(1H)-quinolinone has cytotoxic or cytostatic effects.
Apoptosis Assay (Caspase-3/7 Activation)
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[13] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and specific method to measure caspase activity.[13]
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
4-Aminomethyl-2(1H)-quinolinone
-
DMSO
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the XTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubate for a relevant time point determined from the viability assay (e.g., 24 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Normalize the luminescence signal of the treated cells to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Expected Results: An increase in the luminescent signal in treated cells compared to the control indicates the induction of apoptosis via caspase-3/7 activation.
PARP Activity Assay
To directly investigate the hypothesis that 4-Aminomethyl-2(1H)-quinolinone inhibits PARP, a cell-based or biochemical PARP activity assay can be performed. Colorimetric assays are available that measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[8]
Principle: In this ELISA-like assay, a plate is coated with histones, which are substrates for PARP. Cell lysates or purified PARP enzyme is added along with biotinylated NAD+. Activated PARP in the sample will catalyze the addition of biotinylated ADP-ribose to the histones. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[7]
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer
-
4-Aminomethyl-2(1H)-quinolinone
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
PARP Universal Colorimetric Assay Kit (or similar)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Culture and treat the cells with 4-Aminomethyl-2(1H)-quinolinone and controls as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract nuclear proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
PARP Activity Assay:
-
Follow the manufacturer's protocol for the PARP assay kit. This typically involves:
-
Coating the microplate wells with histones.
-
Adding a defined amount of cell lysate to each well.
-
Adding the reaction buffer containing biotinylated NAD+.
-
Incubating to allow the PARP reaction to proceed.
-
Washing the wells to remove unincorporated reagents.
-
Adding a streptavidin-HRP conjugate and incubating.
-
Washing again.
-
Adding a colorimetric HRP substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of PARP inhibition for each concentration of 4-Aminomethyl-2(1H)-quinolinone relative to the vehicle control.
-
Compare the inhibitory activity to the positive control (e.g., Olaparib).
-
Expected Results: A reduction in the colorimetric signal in the presence of 4-Aminomethyl-2(1H)-quinolinone would indicate direct inhibition of PARP activity.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the anti-cancer effects of 4-Aminomethyl-2(1H)-quinolinone.
Caption: Experimental workflow for investigating 4-Aminomethyl-2(1H)-quinolinone.
Conclusion and Future Directions
This application note provides a comprehensive framework for investigating the anti-cancer potential of 4-Aminomethyl-2(1H)-quinolinone using established and robust cell-based assays. The presented protocols for assessing cell viability, apoptosis, and PARP activity will enable researchers to generate critical data on the compound's efficacy and mechanism of action. Further studies could involve exploring its effects on different cancer cell lines, including those with specific DNA repair deficiencies, and investigating its potential in combination therapies with other anti-cancer agents.[5] Understanding the detailed molecular interactions through techniques like molecular docking could also provide valuable insights for the future development of more potent quinolinone-based therapeutics.[5]
References
-
Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Available at: [Link]
-
National Institutes of Health (NIH). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. Available at: [Link]
-
ACS Publications. Mechanism of Quinolone Action and Resistance. Available at: [Link]
-
National Institutes of Health (NIH). Mechanism of action of and resistance to quinolones. Available at: [Link]
-
National Institutes of Health (NIH). Caspase Protocols in Mice. Available at: [Link]
-
MDPI. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available at: [Link]
-
Bio-Techne. PARP: Activity Assays. Available at: [Link]
-
National Institutes of Health (NIH). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. Mechanisms of Quinolone Action. Available at: [Link]
-
YouTube. Mechanism of action of quinolone antibiotics. Available at: [Link]
-
ResearchGate. Cell culture media impact on drug product solution stability. Available at: [Link]
-
ResearchGate. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available at: [Link]
-
YouTube. Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Available at: [Link]
- Google Patents. Cell cultures comprising poly(oxazoline) stabilizers and use of poly...
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- 4. researchgate.net [researchgate.net]
- 5. 4-Aminomethyl-2(1H)-quinolinone (132973-43-4) for sale [vulcanchem.com]
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- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for 4-Aminomethyl-2(1H)-quinolinone in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Quinolinone Scaffold
The quinolinone structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2] Within this promising class of compounds, 4-Aminomethyl-2(1H)-quinolinone and its analogues have emerged as subjects of significant interest in oncological research. These compounds are being investigated for their potential to selectively induce apoptosis in cancerous cells, a critical attribute for an effective chemotherapeutic agent.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the in vitro evaluation of 4-Aminomethyl-2(1H)-quinolinone's anticancer activity.
Postulated Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
While the precise signaling cascade initiated by 4-Aminomethyl-2(1H)-quinolinone is an active area of investigation, studies on structurally related quinoline and quinolinone derivatives suggest a multi-pronged mechanism of action that culminates in the induction of apoptosis and cell cycle arrest.[2][4][5] The proposed mechanism involves the disruption of key cellular processes essential for tumor cell survival and proliferation.
It is hypothesized that 4-Aminomethyl-2(1H)-quinolinone, upon entering a cancer cell, may interfere with DNA replication and repair mechanisms, leading to DNA damage. This damage can trigger a G2/M phase cell cycle arrest, preventing the cell from entering mitosis with a compromised genome.[1] Concurrently, the accumulation of DNA damage and cellular stress is thought to activate intrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[4]
Caption: Postulated mechanism of 4-Aminomethyl-2(1H)-quinolinone in cancer cells.
Application Notes: Experimental Design and Considerations
The successful evaluation of 4-Aminomethyl-2(1H)-quinolinone requires a systematic approach employing a panel of well-established in vitro assays. The following notes provide insights into the rationale and best practices for these experiments.
-
Cell Line Selection: The choice of cancer cell line is critical. The A549 human lung carcinoma cell line has been previously used to assess the cytotoxicity of 4-(aminomethyl)quinolin-2(1H)-one derivatives and serves as a relevant model.[3] It is advisable to include a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. A non-cancerous cell line should also be included to evaluate selective cytotoxicity.
-
Compound Solubilization and Storage: Due to the aromatic nature of the quinolinone scaffold, 4-Aminomethyl-2(1H)-quinolinone may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. It is crucial to determine the final concentration of DMSO in the cell culture medium and ensure it is non-toxic to the cells (typically <0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability.
-
Dose-Response and Time-Course Studies: To accurately determine the cytotoxic potential, it is essential to perform dose-response experiments over a wide range of concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50). Additionally, time-course studies (e.g., 24, 48, and 72 hours) are necessary to understand the kinetics of the compound's effect.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the in vitro evaluation of 4-Aminomethyl-2(1H)-quinolinone.
Cell Culture and Treatment
This initial step is foundational for all subsequent assays.
-
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-Aminomethyl-2(1H)-quinolinone
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
-
-
Protocol:
-
Maintain the cancer cell line in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of 4-Aminomethyl-2(1H)-quinolinone in DMSO (e.g., 10 mM).
-
On the day of the experiment, harvest cells using Trypsin-EDTA and perform a cell count to ensure viability is >95%.
-
Seed the cells in the appropriate multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Replace the medium in the cell plates with the medium containing the compound or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]
-
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[7]
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
-
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells and wash once with PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[3]
-
Analyze the samples by flow cytometry.
-
Data Interpretation and Expected Results
The data generated from these assays will provide a comprehensive profile of the anticancer activity of 4-Aminomethyl-2(1H)-quinolinone.
-
MTT Assay: The results will be used to generate a dose-response curve and calculate the IC50 value. A lower IC50 value indicates higher cytotoxic potency.
-
Annexin V/PI Staining: The flow cytometry data will be analyzed to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells An increase in the percentage of Annexin V positive cells with increasing compound concentration is indicative of apoptosis induction.
-
-
Cell Cycle Analysis: The DNA content histograms will be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that point.
Table 1: Hypothetical IC50 Values of 4-Aminomethyl-2(1H)-quinolinone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 10 - 25 |
| MCF-7 | Breast Adenocarcinoma | 48 | 15 - 30 |
| HeLa | Cervical Carcinoma | 48 | 20 - 40 |
Note: These are hypothetical values based on the activity of related quinolinone derivatives and should be experimentally determined.
Comprehensive Experimental Workflow
The following diagram illustrates the complete workflow for the in vitro evaluation of 4-Aminomethyl-2(1H)-quinolinone.
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
Application Note: Preparation of 4-Aminomethyl-2(1H)-quinolinone Stock Solutions
**Abstract
This technical guide provides a detailed framework for the preparation, quality control, and storage of stock solutions for 4-Aminomethyl-2(1H)-quinolinone. Given that this compound is a specialized building block in medicinal chemistry, establishing a reproducible and stable stock solution is paramount for generating reliable experimental data.[1] This document outlines a systematic approach, beginning with material characterization and safety, followed by protocols for solubility testing and high-concentration stock preparation, and concluding with best practices for storage and stability. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of their experimental workflows.
Introduction and Pre-Protocol Considerations
4-Aminomethyl-2(1H)-quinolinone is a heterocyclic compound featuring a quinolinone scaffold, a structure of significant interest in medicinal chemistry due to the broad biological activities associated with its derivatives.[1][2] The molecule's structure, comprising a fused bicyclic system with a lactam functionality and an aminomethyl group at the C-4 position, suggests moderate solubility in polar solvents.[3] The primary amino group can act as a hydrogen bond donor and acceptor, while the quinolinone ring system possesses aromatic character, influencing its solubility and stability.
The accuracy of any in vitro or in vivo experiment hinges on the precise concentration and stability of the test compound. Improperly prepared stock solutions can lead to issues such as compound precipitation, degradation, or inaccurate concentration, ultimately compromising experimental results. This guide provides a robust methodology to mitigate these risks.
1.1. Material Characterization
Before proceeding with solution preparation, it is essential to confirm the identity and purity of the compound. The key physicochemical properties of 4-Aminomethyl-2(1H)-quinolinone are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1][3] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Solid | [3] |
| CAS Number | 132973-43-4 | [1] |
1.2. Strategic Solvent Selection
The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent should dissolve the compound completely at the desired concentration, be inert to the compound, and be compatible with the downstream experimental system (e.g., cell culture, enzymatic assays).
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent widely used for dissolving a broad range of organic molecules for high-throughput screening and cell-based assays.[4][5] For many quinolinone derivatives, DMSO is the solvent of choice.[6] However, it is crucial to keep the final concentration in assays low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[7][8]
-
Ethanol (EtOH): A polar protic solvent that can be suitable for some organic compounds. It is generally less toxic to cells than DMSO but also has a lower solvating power for many complex molecules.
-
Aqueous Buffers (e.g., PBS, Tris): Direct dissolution in aqueous buffers is often difficult for organic molecules. Solubility is highly pH-dependent, especially for compounds with ionizable groups like the primary amine in 4-Aminomethyl-2(1H)-quinolinone. Acidification of the buffer may improve solubility by protonating the amine, but this must be compatible with the experimental design.
For this compound, an empirical solubility test is strongly recommended before preparing a large-scale stock solution.
Safety and Handling Precautions
While a specific, comprehensive safety data sheet (SDS) for 4-Aminomethyl-2(1H)-quinolinone is not widely available, the general class of quinoline and aminoquinoline compounds requires careful handling. Related compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation.[9][10]
Mandatory Safety Practices:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid compound and prepare concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of powder or fumes.[11][12]
-
Spill Management: Have a spill kit readily available. In case of a spill, follow standard laboratory procedures for chemical cleanup.
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.[13]
Experimental Protocol: Small-Scale Solubility Determination
This protocol is a self-validating system to determine the optimal solvent and maximum practical stock concentration before committing a larger quantity of the compound.
3.1. Materials
-
4-Aminomethyl-2(1H)-quinolinone powder
-
High-purity solvents: DMSO, Ethanol (anhydrous)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Benchtop microcentrifuge
3.2. Methodology
-
Aliquot Compound: Weigh approximately 1-2 mg of the compound into three separate microcentrifuge tubes. Record the exact mass for each.
-
Solvent Addition:
-
To the first tube, add a calculated volume of DMSO to target a high concentration (e.g., 50 mM or 100 mM).
-
To the second tube, add a calculated volume of Ethanol to target the same concentration.
-
To the third tube, add a calculated volume of sterile PBS (pH 7.4) to target a lower concentration (e.g., 1 mM).
-
-
Dissolution:
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If particulates remain, sonication in a water bath for 10-20 minutes may aid dissolution.[14] Be cautious of potential heating.
-
-
Assessment:
-
If the solution is clear, the compound is soluble at that concentration in the tested solvent. This solvent can be selected for the main stock preparation.
-
If the solution remains cloudy or has visible precipitate, centrifuge the tube at >10,000 x g for 5 minutes. If a pellet forms, the compound is not soluble at this concentration. You may either test a lower concentration or select a different solvent.
-
This workflow ensures that the chosen solvent system is appropriate before proceeding.
Visualization of the Solubility Testing Workflow
The following diagram illustrates the decision-making process for selecting a suitable solvent system.
Caption: Workflow for empirical solubility testing.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a standard high-concentration stock solution, assuming DMSO was identified as the optimal solvent.
5.1. Materials
-
4-Aminomethyl-2(1H)-quinolinone (MW: 174.20 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vial or cryovial with a screw cap
-
Calibrated analytical balance
-
Calibrated pipettes
5.2. Calculation
To prepare a 10 mM stock solution, the required mass of the compound must be calculated.
Formula: Mass (mg) = Desired Volume (mL) × Molarity (mM) × Molecular Weight ( g/mol ) / 1000
| Desired Final Volume | Desired Concentration | Molecular Weight | Required Mass |
| 1 mL | 10 mM | 174.20 g/mol | 1.742 mg |
| 5 mL | 10 mM | 174.20 g/mol | 8.710 mg |
| 10 mL | 10 mM | 174.20 g/mol | 17.420 mg |
5.3. Step-by-Step Methodology
-
Weigh Compound: Tare a sterile vial on the analytical balance. Carefully weigh the calculated mass of 4-Aminomethyl-2(1H)-quinolinone directly into the vial. Handle this step in a chemical fume hood.
-
Add Solvent: Using a calibrated pipette, add approximately 80% of the final required volume of DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex until the solid is completely dissolved. A brief sonication (5-10 minutes) in a room temperature water bath can be used if necessary.[14] Visually confirm that no particulates are present.
-
Adjust to Final Volume: Once fully dissolved, add DMSO to reach the final calculated volume.
-
Mix and Aliquot: Mix the solution thoroughly by inverting the vial several times. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[15]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
Quality Control, Storage, and Stability
Proper storage is critical to maintaining the integrity of the stock solution over time.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[14] The lower temperature is generally preferred to minimize degradation. Protect from direct light by using amber vials or storing them in a light-blocking container.[13]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. When an aliquot is needed, thaw it completely at room temperature, mix gently by vortexing, and briefly centrifuge to pull all liquid down before opening.
-
Quality Control Check: Before use, always visually inspect the thawed solution for any signs of precipitation. If crystals have formed, gently warm the solution to 37°C and vortex to redissolve. If the precipitate does not redissolve, it should not be used, as the concentration will be inaccurate.[14]
-
Chemical Compatibility: Store chemical stocks in an organized manner, segregated by hazard class rather than alphabetically, to prevent accidental reactions.[16]
Overall Workflow Visualization
The following diagram provides a comprehensive overview of the process from receiving the solid compound to its use in an experiment.
Caption: From Compound to Experiment Workflow.
References
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4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]
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4-Aminoquinoline | C9H8N2 | CID 68476. PubChem - NIH. Available from: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]
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Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica. Available from: [Link]
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Preparation and Properties of Quinoline. Available from: [Link]
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A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc. Available from: [Link]
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Proper Chemical Storage. Kent State University. Available from: [Link]
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Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available from: [Link]
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Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. ResearchGate. Available from: [Link]
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Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available from: [Link]
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Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH. Available from: [Link]
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Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Canadian Scientific. Available from: [Link]
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Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available from: [Link]
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DMSO solubility and bioscreening. ResearchGate. Available from: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
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Best Practices for Proper Chemical Storage. The Synergist. Available from: [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. Available from: [Link]
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Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. Available from: [Link]
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Application Notes and Protocols for In Vivo Experimental Design with 4-Aminomethyl-2(1H)-quinolinone
Introduction: Unveiling the Potential of 4-Aminomethyl-2(1H)-quinolinone
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] 4-Aminomethyl-2(1H)-quinolinone is a derivative belonging to this versatile class. Its structure, featuring a lactam functionality and an aminomethyl group at the C-4 position, suggests significant potential for biological activity.[4] Research into related quinolone and quinolinone derivatives has established their capacity to act as potent antimicrobial and anticancer agents.[2][5] Specifically, derivatives of 4-(aminomethyl)quinolin-2(1H)-one have demonstrated notable anticancer properties, suggesting that this core structure is a promising candidate for further therapeutic development.[4][5]
This guide provides a comprehensive framework for designing robust in vivo experimental protocols to investigate the therapeutic potential of 4-Aminomethyl-2(1H)-quinolinone. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into study design, from initial pharmacokinetic assessments to specific efficacy models in oncology and infectious disease. The protocols herein are designed as self-validating systems, emphasizing reproducibility and translatability, which are cornerstones of preclinical research.[6][7]
Section 1: Putative Mechanism of Action
The biological activity of the broader quinolone class is well-characterized. They primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10] By stabilizing the enzyme-DNA complex after the DNA has been cleaved, these agents prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[8][9] This mechanism is a highly effective way of killing bacteria.[8] Given its structural similarity, it is hypothesized that 4-Aminomethyl-2(1H)-quinolinone may exert its antibacterial effects through a similar mechanism.[4]
In the context of oncology, topoisomerase inhibition is also a validated anticancer strategy. Human cells also rely on topoisomerases to manage DNA topology during replication and transcription. Inducing irreparable DNA damage in rapidly proliferating cancer cells is a cornerstone of many chemotherapeutic regimens. Therefore, the anticancer potential of 4-Aminomethyl-2(1H)-quinolinone derivatives may also be linked to the inhibition of human topoisomerases.[5]
Caption: Putative mechanism of 4-Aminomethyl-2(1H)-quinolinone via topoisomerase inhibition.
Section 2: Foundational Preclinical Studies: Pharmacokinetics and Formulation
Before embarking on efficacy studies, it is imperative to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[11][12] These pharmacokinetic (PK) studies provide critical data on dosing, bioavailability, and potential toxicity, forming the basis for rational dose selection in subsequent experiments.[13][14]
Formulation Development
The first challenge in any in vivo study is to develop a suitable vehicle for administration. The solubility and stability of 4-Aminomethyl-2(1H)-quinolinone must be characterized to prepare a homogenous and stable formulation.
-
Solubility Assessment: Test the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, DMSO, PEG400, Tween 80). Reports suggest moderate solubility in polar solvents.[4]
-
Vehicle Selection: The goal is to use a vehicle with minimal toxicity. A common starting point for a moderately soluble compound might be a solution of 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept as low as possible to avoid vehicle-induced toxicity.
-
Stability: Once a formulation is chosen, its stability should be assessed at room temperature and 4°C over the expected duration of use to ensure the compound does not precipitate or degrade.
Pharmacokinetic (PK) Study Protocol
A preliminary PK study in a rodent model (e.g., mice or rats) is essential.[14][15] This study typically involves administering the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral, intraperitoneal) to determine key parameters.[12]
Objective: To determine key PK parameters including clearance, volume of distribution, half-life (t½), Cmax, and oral bioavailability (F%).
Experimental Protocol:
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old). Acclimatize animals for at least one week.
-
Group Allocation:
-
Group 1 (IV administration): n=3-4 animals.
-
Group 2 (Oral Gavage - PO administration): n=3-4 animals.
-
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The low dose is to avoid saturation of metabolic pathways.
-
PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg). The higher dose accounts for expected lower bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from each animal at multiple time points. A typical schedule would be:
-
IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 4-Aminomethyl-2(1H)-quinolinone in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.
| Parameter | Description | Importance for Study Design |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the dosing rate required to maintain a certain plasma concentration. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | Dictates the dosing frequency (e.g., once daily, twice daily). |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the appropriate oral dose to achieve desired systemic exposure. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves. | Relates to efficacy and potential peak-exposure toxicity. |
Section 3: Efficacy Model 1 - Anticancer Activity in a Xenograft Model
Based on reports of anticancer activity for this class of compounds, a tumor xenograft model is a logical step to evaluate in vivo efficacy.[5]
Objective: To assess the ability of 4-Aminomethyl-2(1H)-quinolinone to inhibit tumor growth in a murine xenograft model.
Caption: Workflow for a typical in vivo oncology xenograft study.
Detailed Protocol:
-
Cell Line and Animal Model:
-
Select a relevant human cancer cell line (e.g., A549 lung carcinoma, based on existing in vitro data).[5]
-
Use immunodeficient mice (e.g., NOD-SCID or Nude mice) to prevent rejection of human tumor cells.
-
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (the same formulation used for the drug, administered on the same schedule).
-
Group 2: 4-Aminomethyl-2(1H)-quinolinone (Dose 1, e.g., 10 mg/kg, daily).
-
Group 3: 4-Aminomethyl-2(1H)-quinolinone (Dose 2, e.g., 30 mg/kg, daily).
-
Group 4 (Optional): Positive Control (a standard-of-care chemotherapy for the selected cancer type).
-
-
Administration and Monitoring:
-
Administer the compound and vehicle daily via the predetermined route (e.g., oral gavage).
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21 days).
-
Euthanize all animals and excise the tumors.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Secondary Endpoints: Final tumor weight, body weight changes, and potentially biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 on tumor sections).
-
Section 4: Efficacy Model 2 - Antibacterial Activity in a Murine Thigh Infection Model
To investigate the antibacterial properties suggested by the quinolone scaffold, a localized infection model provides a robust and quantitative method to assess efficacy.
Objective: To evaluate the efficacy of 4-Aminomethyl-2(1H)-quinolinone in reducing bacterial burden in a murine thigh infection model.
Detailed Protocol:
-
Bacterial Strain and Animal Model:
-
Select a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
-
Use immunocompetent mice (e.g., ICR or C57BL/6).
-
Animals must first be rendered transiently neutropenic to allow the infection to establish. This is typically achieved by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
-
Infection Procedure:
-
Culture the bacteria to the mid-logarithmic phase.
-
Wash and dilute the bacterial suspension in saline to the desired concentration.
-
Inject 0.1 mL of the bacterial inoculum (e.g., 10⁶ Colony Forming Units - CFU) into the posterior thigh muscle of one hind limb.
-
-
Treatment:
-
Initiate treatment 1-2 hours post-infection. This mimics a therapeutic intervention scenario.
-
Randomize animals into groups (n=6-8 per group).
-
Group 1: Vehicle Control.
-
Group 2: 4-Aminomethyl-2(1H)-quinolinone (Dose 1).
-
Group 3: 4-Aminomethyl-2(1H)-quinolinone (Dose 2).
-
Group 4: Positive Control (a relevant antibiotic like ciprofloxacin).[2]
-
-
Endpoint and Analysis:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the animals.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
Primary Endpoint: Count the number of colonies to determine the CFU per gram of tissue. Efficacy is measured as the log10 CFU reduction compared to the vehicle control group at the start of therapy.
-
Section 5: Data Integrity and Ethical Considerations
All in vivo research must be conducted with the highest standards of scientific and ethical integrity.
-
Regulatory Compliance: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with relevant national and international guidelines.
-
The 3Rs: Experimental designs should adhere to the principles of Replacement, Reduction, and Refinement to minimize animal use and suffering.[6]
-
Blinding and Randomization: To avoid unconscious bias, investigators should be blinded to the treatment allocation during data collection (e.g., tumor measurement) and analysis. Animals must be randomly assigned to treatment groups.[7]
-
Statistical Analysis: The number of animals per group should be determined by a power analysis to ensure the study is adequately powered to detect a statistically significant effect. Appropriate statistical tests should be used to compare treatment groups.
References
-
Der Pharma Chemica. (n.d.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ACS Publications. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved from [Link]
-
PubMed. (n.d.). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Retrieved from [Link]
-
FDA. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. Retrieved from [Link]
-
NIH. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]
-
NIH. (n.d.). Mechanism of action of and resistance to quinolones. Retrieved from [Link]
-
NIH. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Quinolone Action. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. Retrieved from [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 4-Aminomethyl-2(1H)-quinolinone synthesis
Welcome to the technical support resource for the synthesis of 4-Aminomethyl-2(1H)-quinolinone. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the synthesis is both efficient and reproducible. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Overview of Synthetic Strategies
The synthesis of 4-Aminomethyl-2(1H)-quinolinone is typically a multi-step process. A robust strategy involves first constructing the core quinolin-2-one heterocyclic system, followed by the functionalization of the C-4 position to introduce the aminomethyl group.
The most common and reliable approaches can be broken down into two key phases:
-
Phase 1: Formation of the Quinolin-2-one Core: This is often achieved through the cyclization of an appropriate acyclic precursor. A classic and effective method is the acid-catalyzed intramolecular condensation (Knorr cyclization) of a β-keto anilide, such as acetoacetanilide, to form 4-methyl-2(1H)-quinolinone. Alternative methods include the condensation of anilines with malonic acid derivatives, which can require high temperatures.
-
Phase 2: Introduction of the Aminomethyl Group: Starting from the 4-methyl derivative, a halogen, typically bromine, is introduced to the methyl group via radical halogenation to create a reactive 4-(halomethyl) intermediate. This electrophilic site is then targeted by a nitrogen nucleophile to form the final product. The choice of aminating agent and conditions in this final step is critical to avoid side reactions and maximize yield.
This guide will focus on troubleshooting and optimizing this prevalent synthetic pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is analyzed to provide a clear path to resolution, grounded in chemical principles.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Yield in Cyclization Step (Formation of 4-methyl-2(1H)-quinolinone) | 1. Incomplete Reaction: Insufficient heating or reaction time. The intramolecular cyclization of acetoacetanilide requires significant energy input to overcome the activation barrier. 2. Degradation/Side Reactions: The use of harsh dehydrating agents or excessively high temperatures can lead to charring and polymerization of starting materials and intermediates. | 1. Optimize Reaction Conditions: Ensure the temperature is maintained at 90-100°C when using concentrated H₂SO₄.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed. 2. Choice of Cyclizing Agent: Concentrated sulfuric acid is effective.[1] Alternative strong acid catalysts like Polyphosphoric Acid (PPA) or Eaton's reagent can also be employed and may offer milder conditions for sensitive substrates.[2] |
| Low Yield in Bromination Step (Formation of 4-(bromomethyl)quinolin-2(1H)-one) | 1. Incomplete Bromination: Insufficient bromine or inadequate reaction time. 2. Formation of Di-brominated Side Product: Over-reaction due to excess bromine or elevated temperature can lead to the formation of 3-bromo-4-(bromomethyl) derivatives.[3] 3. Degradation: Bromine is a strong oxidizing agent; prolonged reaction at high temperatures can degrade the quinolinone ring. | 1. Control Stoichiometry & Temperature: Add the bromine solution dropwise to the reaction mixture at a controlled temperature (e.g., 0-5°C) to manage the exothermicity.[1] Use a slight excess of bromine, but avoid large excesses. 2. Monitor Closely with TLC: Track the disappearance of the starting material and the appearance of the product. Quench the reaction promptly upon completion to prevent side product formation. 3. Purification: The crude product can be purified by recrystallization from absolute ethanol to remove unreacted starting material and di-brominated impurities.[1][3] |
| Failed or Low-Yield Amination Step (Final Product Formation) | 1. Insufficient Basicity: The chosen base (e.g., triethylamine, potassium carbonate) may not be strong enough to facilitate the substitution reaction effectively, especially if the amine nucleophile is weak. 2. Poor Nucleophile: The amine used may be too sterically hindered or not nucleophilic enough to displace the bromide. 3. Solvent Effects: The solvent may not be suitable for an SN2-type reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). | 1. Use a Stronger Base/Solvent System: For challenging aminations, a strong base like lithium hydroxide monohydrate in an appropriate polar aprotic solvent such as Dimethylformamide (DMF) has been shown to be effective where other bases fail.[1] 2. Consider an Alternative Amination Strategy: If direct amination is problematic, the Gabriel Synthesis is a highly reliable alternative for introducing a primary amine. This involves using potassium phthalimide as the nitrogen source, followed by deprotection with hydrazine. |
| Formation of Multiple Products in Amination Step | 1. Over-alkylation: The primary amine product is itself a nucleophile and can react with another molecule of the 4-(bromomethyl)quinolin-2(1H)-one starting material, leading to a secondary amine impurity. This is a common problem in direct amination reactions. | 1. Employ the Gabriel Synthesis: This is the most robust solution. The nitrogen atom in the intermediate N-alkylphthalimide is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, completely preventing over-alkylation. The primary amine is only liberated in the final deprotection step. 2. Use a Large Excess of Amine: If direct amination with ammonia or an amine is necessary, using a very large excess of the aminating agent can statistically favor the formation of the primary amine over the secondary amine byproduct. However, this can make purification more challenging. |
| Difficulty in Final Product Purification | 1. Contamination with Starting Materials: Incomplete reaction leaving unreacted 4-(bromomethyl)quinolin-2(1H)-one. 2. Presence of Side Products: Byproducts from over-alkylation or degradation. 3. Poor Solubility: The final product may have limited solubility in common organic solvents, making purification by chromatography or recrystallization difficult. | 1. Optimize Reaction Completion: Ensure the reaction goes to completion using TLC analysis before workup. 2. Column Chromatography: Silica gel chromatography is an effective purification method. A gradient of methanol in dichloromethane (e.g., starting from 5:95 MeOH:DCM) can be used to elute the product.[1] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent like absolute ethanol can be highly effective for achieving high purity.[1] 4. Acid-Base Extraction: As the final product is a primary amine, it can be protonated with a dilute acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer will precipitate the pure amine product. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for introducing the primary aminomethyl group to avoid over-alkylation? The Gabriel Synthesis is unequivocally the most reliable and preferred method. It proceeds in two distinct stages: first, an SN2 reaction between 4-(bromomethyl)quinolin-2(1H)-one and potassium phthalimide. The phthalimide anion is an excellent nucleophile, but once it has alkylated, the resulting N-substituted phthalimide is no longer nucleophilic, preventing any further reaction. The desired primary amine is then cleanly liberated in a second step by hydrazinolysis (reacting with hydrazine). This method systematically avoids the formation of secondary and tertiary amine byproducts.
Q2: My Knorr cyclization to form the quinolinone ring is giving a low yield and significant charring. What are the key parameters to control? The key parameters are temperature and the nature of the acid catalyst. Concentrated sulfuric acid requires careful temperature control (90-100°C) to promote cyclization without causing excessive degradation.[1] If charring is a persistent issue, consider using Polyphosphoric Acid (PPA) at a slightly higher temperature or Eaton's Reagent (P₂O₅ in methanesulfonic acid), which can often promote cyclization under milder conditions and reduce the formation of tarry byproducts.[2] In all cases, ensuring the starting acetoacetanilide is dry and of high purity is crucial.
Q3: How can I effectively monitor the progress of these reactions? Thin Layer Chromatography (TLC) is indispensable for monitoring all stages of this synthesis.[1]
-
For Cyclization: Use a mobile phase like 10% Methanol in Dichloromethane. The product, 4-methyl-2(1H)-quinolinone, will be more polar than the starting acetoacetanilide.
-
For Bromination: A solvent system such as 50% Ethyl Acetate in Hexane can work well. The brominated product will have a similar polarity to the starting material, but should be distinguishable.
-
For Amination: Use 10-15% Methanol in Dichloromethane. The final amine product is significantly more polar and will have a much lower Rf value than the 4-(bromomethyl) intermediate. Staining with ninhydrin can be used to specifically visualize the primary amine product.
Q4: The final product, 4-Aminomethyl-2(1H)-quinolinone, is poorly soluble in common NMR solvents like CDCl₃. What is a suitable alternative? DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent for NMR analysis of this compound and its derivatives.[1] Its high polarity effectively dissolves the polar quinolinone structure, and the amine and amide protons are readily observable.
Visualized Synthetic Workflow
The following diagram outlines the recommended synthetic pathway from acetoacetanilide to the final product.
Caption: Recommended workflow for the synthesis of 4-Aminomethyl-2(1H)-quinolinone.
Troubleshooting Flowchart: Low Yield in Amination Step
This decision tree helps diagnose and solve issues specifically related to the crucial final amination step.
Caption: Decision tree for troubleshooting the amination of the bromo-intermediate.
Detailed Experimental Protocol: Gabriel Synthesis Route
This protocol provides a robust, step-by-step method for the synthesis, emphasizing the rationale behind key steps. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-Methyl-2(1H)-quinolinone (via Knorr Cyclization)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add acetoacetanilide (1 equivalent) to concentrated sulfuric acid (approx. 4-5 mL per gram of anilide).
-
Reaction: Heat the mixture in a pre-heated oil bath at 90-100°C. The solution will become dark. Monitor the reaction by TLC (10% MeOH/DCM) until the acetoacetanilide is consumed (typically 2-3 hours).
-
Workup: Allow the reaction to cool to room temperature, then pour it carefully onto a large amount of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude solid. Recrystallization from absolute ethanol will yield 4-methyl-2(1H)-quinolinone as a solid.
Step 2: Synthesis of 4-(Bromomethyl)-2(1H)-quinolinone
-
Setup: Dissolve 4-methyl-2(1H)-quinolinone (1 equivalent) in glacial acetic acid in a flask protected from light. Add a catalytic amount of iodine.
-
Bromination: Cool the flask to 0-5°C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30-45 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature until TLC analysis shows completion.
-
Workup & Isolation: Pour the reaction mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from absolute ethanol to obtain pure 4-(bromomethyl)-2(1H)-quinolinone.[1]
Step 3: Synthesis of 4-Aminomethyl-2(1H)-quinolinone (via Gabriel Synthesis)
-
Alkylation: In a flask, dissolve 4-(bromomethyl)-2(1H)-quinolinone (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF. Heat the mixture (e.g., 60-80°C) and stir until the starting bromide is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide intermediate. Filter the solid, wash with water, and dry.
-
Hydrazinolysis (Deprotection): Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (2-3 equivalents) and heat the mixture to reflux for several hours. A thick precipitate of phthalhydrazide will form.
-
Isolation: Cool the mixture to room temperature. The product is typically in the ethanolic solution. Filter off the phthalhydrazide solid and wash it with ethanol.
-
Purification: Combine the filtrate and washings. Evaporate the solvent under reduced pressure to obtain the crude 4-aminomethyl-2(1H)-quinolinone. Purify further by column chromatography (silica gel, MeOH/DCM gradient) or recrystallization as needed.
References
-
A Rapid Two-Step Synthesis of 4(1H)quinolones. ResearchGate. Available at: [Link]
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Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]
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Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica. Available at: [Link]
- Process for the purification of p-aminophenol.Google Patents.
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. ScienceGate. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
- Preparation method of 4-bromomethylquinoline-2(H)-ketone.Google Patents.
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Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. PubMed. Available at: [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
-
Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. SZTE Publicatio Repozitórium. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]
-
Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5- c]quinolin-2-one. PubMed. Available at: [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.Google Patents.
-
Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]
-
Gabriel Synthesis. YouTube. Available at: [Link]
-
Mechanism for the Knorr pyrrole synthesis. ResearchGate. Available at: [Link]
-
Gabriel phthalimide synthesis. Khan Academy. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-Aminomethyl-2(1H)-quinolinone
Welcome to the comprehensive technical support guide for the synthesis of 4-aminomethyl-2(1H)-quinolinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this important quinolinone derivative. This guide provides in-depth, field-proven insights and practical solutions to streamline your experimental workflow and enhance product purity.
Introduction to Synthetic Strategies
The synthesis of 4-aminomethyl-2(1H)-quinolinone can be approached through several key pathways, each with its own set of advantages and potential challenges. The most common routes include:
-
Knorr Cyclization of ω-Amino-β-Keto Anilides: A robust method for constructing the quinolinone core with the aminomethyl precursor already in place.
-
Amination of 4-(Halomethyl)-2(1H)-quinolinone: A versatile route that allows for the late-stage introduction of the amine functionality.
-
Reduction of 4-Cyano-2(1H)-quinolinone: A common pathway involving the conversion of a nitrile group to a primary amine.
This guide will dissect each of these synthetic routes, focusing on the identification, mechanism of formation, and mitigation of common byproducts.
Route 1: Knorr Cyclization of ω-Amino-β-Keto Anilides
The Knorr cyclization is a powerful tool for the synthesis of quinolin-2-ones. In the context of 4-aminomethyl-2(1H)-quinolinone, this involves the acid-catalyzed cyclization of an N-protected ω-amino-β-keto anilide. While generally high-yielding, this method is not without its potential for side reactions.[1]
Troubleshooting Guide & FAQs
Q1: My Knorr cyclization is producing significant amounts of an indole byproduct. What is happening and how can I prevent it?
A1: The formation of an indole derivative alongside the desired quinolin-2-one is a known side reaction in the Knorr cyclization of certain β-keto anilides.[1]
-
Causality: This byproduct arises from an alternative cyclization pathway. Under acidic conditions, the enol or enolate intermediate can undergo a C-C bond formation with the aniline ring at the ortho position, leading to a dearomatized spirocyclic intermediate. Subsequent rearrangement and aromatization can yield an indole derivative. The formation of this byproduct can be influenced by the nature of the protecting group on the amino functionality and the reaction conditions.[1]
-
Preventative Measures:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is often an effective catalyst for this cyclization, promoting the desired quinolinone formation.[2] Experimenting with other protic acids like sulfuric acid or Lewis acids may alter the product distribution.
-
Temperature Control: Running the reaction at a controlled temperature (e.g., 80 °C) can help favor the desired reaction pathway.[2] Higher temperatures may promote side reactions.
-
Protecting Group Strategy: The choice of the N-protecting group on the ω-amino moiety can influence the propensity for side reactions. An ethoxycarbonyl protecting group has been shown to be effective in directing the cyclization towards the desired quinolinone.[1]
-
Q2: I am observing a spirocyclic byproduct in my reaction mixture. What is its origin?
A2: The formation of a spirocyclic compound is mechanistically related to the indole byproduct formation.
-
Causality: The spirocyclic intermediate is formed through the intramolecular attack of the enol/enolate on the aniline ring. This dearomatized intermediate can either rearrange to the indole or, under certain conditions, be isolated as a stable byproduct.[1]
-
Troubleshooting:
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures might favor the accumulation of this intermediate or its subsequent conversion to the indole. Optimizing these parameters is crucial.
-
Acid Strength: The strength and concentration of the acid catalyst can influence the stability of the spirocyclic intermediate. A systematic screen of acid catalysts and concentrations may be necessary to minimize its formation.
-
Visualizing the Knorr Cyclization and Byproduct Formation
Caption: Knorr cyclization pathways for 4-aminomethyl-2(1H)-quinolinone synthesis.
Route 2: Amination of 4-(Halomethyl)-2(1H)-quinolinone
This route involves the preparation of a 4-(halomethyl)-2(1H)-quinolinone intermediate, followed by nucleophilic substitution with an amine source. Common methods for introducing the amino group include the Gabriel synthesis and the Delepine reaction.
Troubleshooting Guide & FAQs
Q1: My Gabriel synthesis is resulting in low yields of the primary amine. What are the common pitfalls?
A1: The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, but it can be prone to issues with the hydrolysis step.
-
Causality: The N-alkylated phthalimide intermediate can be resistant to hydrolysis. Harsh acidic or basic conditions required for cleavage can sometimes lead to decomposition of the desired product.[3]
-
Troubleshooting:
-
Hydrazinolysis (Ing-Manske Procedure): A milder and often more efficient method for cleaving the N-alkylated phthalimide is to use hydrazine hydrate in a refluxing solvent like ethanol. This results in the formation of the primary amine and phthalhydrazide, which can often be easily removed by filtration.
-
Reaction Conditions: Ensure the initial alkylation step with potassium phthalimide goes to completion. Use a polar aprotic solvent like DMF to facilitate the SN2 reaction.
-
Q2: I am observing over-alkylation byproducts in my direct amination with ammonia. How can I achieve selective mono-alkylation?
A2: Direct amination of 4-(halomethyl)-2(1H)-quinolinone with ammonia can be challenging to control due to the primary amine product being nucleophilic itself, leading to the formation of secondary and tertiary amines.
-
Causality: The newly formed 4-aminomethyl-2(1H)-quinolinone can react with the starting 4-(halomethyl)-2(1H)-quinolinone to form a secondary amine. This secondary amine can further react to form a tertiary amine.
-
Preventative Measures:
-
Use a Large Excess of Ammonia: Employing a significant excess of ammonia can statistically favor the reaction of the halo-intermediate with ammonia over the primary amine product.
-
Gabriel or Delepine Synthesis: These methods are specifically designed to avoid over-alkylation by using a protected form of the amine nucleophile.
-
Q3: My Delepine reaction is giving a complex mixture of products. What could be the issue?
A3: The Delepine reaction, which uses hexamethylenetetramine (urotropine) to form a quaternary ammonium salt followed by acidic hydrolysis, is generally a clean method for producing primary amines.[3][4] However, side reactions can occur.
-
Causality: Incomplete hydrolysis of the quaternary ammonium salt can leave unreacted intermediates in the product mixture. Additionally, under certain conditions, the Sommelet reaction can occur, leading to the formation of an aldehyde (4-formyl-2(1H)-quinolinone) as a byproduct.[5] The decomposition of hexamethylenetetramine during hydrolysis also produces formaldehyde and ammonium chloride.[3][4]
-
Troubleshooting:
-
Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficient concentration of acid (e.g., ethanolic HCl) and adequate reflux time.
-
Purification: The desired primary amine hydrochloride often precipitates from the reaction mixture upon cooling, allowing for separation from the soluble byproducts. Recrystallization can further purify the product.
-
Visualizing Amination Strategies and Byproducts
Sources
Technical Support Center: Synthesis of 4-Aminomethyl-2(1H)-quinolinone
Welcome to the technical support center for the synthesis of 4-Aminomethyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring a deeper understanding and more predictable outcomes in your work.
Synthetic Overview: A Common Pathway
The synthesis of 4-Aminomethyl-2(1H)-quinolinone is typically not a single reaction but a sequence of transformations. A frequently employed and reliable route begins with acetoacetanilide, proceeding through a key 4-(bromomethyl) intermediate. Understanding this workflow is crucial for pinpointing where issues may arise.
Caption: General workflow for 4-Aminomethyl-2(1H)-quinolinone synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth explanation and actionable advice.
Question 1: My yield for the 4-(bromomethyl)quinolin-2(1H)-one intermediate (Part 1) is consistently low. What's going wrong?
Low yield in this two-step process—bromination followed by cyclization—can be attributed to several factors. Let's break down the causality.
A. Inefficient Bromination of Acetoacetanilide:
-
The "Why": The first step is an alpha-bromination of the acetoacetanilide ketone. The reaction's success depends on the generation of the enol form, which then attacks the bromine. Incomplete conversion or side reactions, like aromatic bromination, can reduce the yield of your desired γ-bromoacetoacetanilide.
-
Troubleshooting Steps:
-
Temperature Control: The addition of bromine in glacial acetic acid should be done at a low temperature (0-5 °C) to control the reaction rate and minimize side products.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-running the reaction can lead to di-brominated or other undesired species.
-
Purity of Starting Material: Ensure your acetoacetanilide is pure. Impurities can interfere with the reaction.
-
B. Poor Cyclization with Sulfuric Acid:
-
The "Why": This is an intramolecular Friedel-Crafts-type acylation. The strong acid protonates the amide carbonyl, and the resulting electrophilic center is attacked by the aromatic ring to form the quinolinone core. The high temperature required can also lead to decomposition or sulfonation of the aromatic ring if not carefully controlled.[1][2] Classical methods like this often require harsh conditions which may lead to product decomposition and side reactions.[2]
-
Troubleshooting Steps:
-
Acid Quality and Quantity: Use fresh, concentrated sulfuric acid. The amount should be sufficient to act as both catalyst and solvent. A common protocol uses about 2 mL of concentrated H₂SO₄ for 1 gram of the bromo-intermediate.[1]
-
Strict Temperature Management: The reaction is typically heated to 90-100 °C.[1] Temperatures that are too high can cause charring and degradation, while temperatures that are too low will result in an incomplete reaction. Use an oil bath for stable heating.
-
Work-up Procedure: The reaction is quenched by pouring the mixture onto crushed ice. This must be done carefully and slowly in a well-ventilated fume hood. Inefficient precipitation or loss during filtration will lower your isolated yield. Ensure the product is thoroughly washed with cold water to remove residual acid.
-
Question 2: The final nucleophilic substitution step to add the aminomethyl group is failing or giving a complex mixture. How can I optimize this?
This is arguably the most challenging step. You are performing a nucleophilic substitution on a benzylic-type bromide. The primary challenges are the low reactivity of the amine source and competing side reactions.
-
The "Why": The nitrogen nucleophile needs to attack the carbon bearing the bromine. However, the amine can be protonated by acidic protons in the system, reducing its nucleophilicity. Furthermore, the 4-(bromomethyl)quinolin-2(1H)-one can undergo elimination or even di-substitution.[1]
-
Troubleshooting Steps:
-
Choice of Base is Critical: Standard organic bases like triethylamine (TEA) or even inorganic bases like potassium carbonate (K₂CO₃) may be insufficient for this reaction, often leading to failure.[1] Field experience shows that a very strong inorganic base is required. Lithium hydroxide (LiOH) in a polar aprotic solvent like Dimethylformamide (DMF) has proven successful. [1] The strong base is necessary to ensure the amine nucleophile is sufficiently deprotonated and reactive.
-
Solvent Selection: DMF is an excellent choice as it dissolves the reactants and is stable to the strong base at room temperature.[1]
-
Protecting Groups: If you are using a more complex amine (like an amino acid derivative), it may be necessary to use a protecting group (e.g., Boc-glycine).[1] This prevents the amine from interfering with other functionalities. The protecting group is then removed in a final step, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
-
Consider Alternative Aminating Agents: While direct amination with ammonia can be difficult to control, reagents like hexamethylenetetramine (HMTA) followed by acidic hydrolysis (Delépine reaction) or using sodium azide to form an azidomethyl intermediate followed by reduction (e.g., with H₂/Pd or Staudinger reaction) can be viable, higher-yielding alternatives.
-
Optimization Table for Nucleophilic Substitution
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Rationale |
| Base | K₂CO₃ or Triethylamine | LiOH·H₂O | A stronger base is required to effectively deprotonate the amine for nucleophilic attack.[1] |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | DMF is a polar aprotic solvent that better solvates the ions and facilitates the Sₙ2 reaction.[1] |
| Temperature | Reflux | Room Temperature | With a sufficiently strong base, the reaction can proceed efficiently without heat, minimizing side reactions.[1] |
| Amine Source | Free Amine | Boc-Protected Amine | Protection prevents unwanted side reactions at the amine; requires a final deprotection step.[1] |
Question 3: I'm struggling with the purification of the final product. What are the best practices?
Purification can be difficult due to the product's polarity and potential for zwitterionic character.
-
The "Why": The final molecule has a basic amino group and a weakly acidic N-H on the quinolinone ring. This can lead to issues with solubility and chromatographic behavior.
-
Troubleshooting Steps:
-
Initial Work-up: After the reaction, a standard aqueous work-up is necessary. Washing with water and brine will remove most of the inorganic salts and DMF.[1]
-
Column Chromatography: This is often the most effective method. Use silica gel as the stationary phase. A gradient elution system is recommended, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. A common eluent system is a mixture of methanol in dichloromethane (e.g., 5:95 v/v).[1]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step. Absolute ethanol is a reported solvent for recrystallizing intermediates like 4-(bromomethyl)quinolin-2(1H)-one.[1] Experiment with different solvent systems (e.g., Ethanol/Water, Isopropanol) for the final product.
-
Characterization is Key: Always confirm the purity and identity of your fractions using TLC, and confirm the final product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for a high overall yield? A: There are three: 1) Strict temperature control during the initial bromination and cyclization steps to prevent side reactions and degradation.[1] 2) The choice of a sufficiently strong base (like LiOH) for the final amination step is non-negotiable for good conversion.[1] 3) Meticulous purification, especially column chromatography, to isolate the final product from closely-related impurities.[1]
Q: How can I confirm the identity of my key intermediate, 4-(bromomethyl)quinolin-2(1H)-one? A: Spectroscopic methods are essential. In the ¹H NMR spectrum, you should look for a characteristic singlet for the methylene protons (-CH₂Br) around δ 4.90 ppm and another singlet for the lactam N-H proton at a downfield shift, typically above δ 11.0 ppm.[1] Mass spectrometry showing the characteristic isotopic pattern for bromine (M+ and [M+2]+ peaks of nearly equal intensity) is definitive proof.[1]
Q: Are there alternative, "greener" synthetic routes to the quinolinone core? A: Yes, research is ongoing to develop more environmentally friendly methods that avoid harsh acids and high temperatures.[2] For instance, silver-catalyzed reactions using o-alkynylanilines and CO₂ under mild conditions have been developed for synthesizing 4-hydroxyquinolin-2(1H)-one derivatives.[3] Metal-free approaches and the use of recyclable catalysts are also active areas of research for quinoline synthesis in general.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one (3)
This protocol is adapted from the procedure described in Der Pharma Chemica, 2016.[1]
-
Bromination: Dissolve acetoacetanilide (1) (0.056 mol) in glacial acetic acid (10 mL) in a flask equipped with a dropping funnel and magnetic stirrer. Add a catalytic amount of iodine. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.056 mol) in glacial acetic acid (30 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Filter the resulting solid precipitate (γ-bromoacetoacetanilide, 2), wash it thoroughly with cold water, and dry it.
-
Cyclization: Carefully add the dried intermediate (2) (1 g) in small portions to concentrated sulfuric acid (2 mL) with stirring.
-
Heat the mixture in an oil bath at 90-100 °C for 2 hours.
-
After cooling, pour the reaction mixture carefully onto crushed ice.
-
Filter the crude product, wash with cold water, and recrystallize from absolute ethanol to yield 4-(bromomethyl)quinolin-2(1H)-one (3) as an off-white solid.[1]
Caption: Troubleshooting decision tree for the amination reaction.
References
-
Dihydroquinolinone synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-quinolones - Organic Chemistry Portal. Available at: [Link]
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Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Pharmacia, 2020. Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 2022. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 2025. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2022. Available at: [Link]
-
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Scientific Reports, 2023. Available at: [Link]
-
Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 2016. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020. Available at: [Link]
-
4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molbank, 2021. Available at: [Link]
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Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic Letters, 2023. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2022. Available at: [Link]
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Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 2024. Available at: [Link]
-
4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 2021. Available at: [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 2023. Available at: [Link]
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 2017. Available at: [Link]
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Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ARKIVOC, 2011. Available at: [Link]
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Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Journal of Medicinal Chemistry, 1991. Available at: [Link]
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Technical Support Center: Optimizing In Vitro Dosage of 4-Aminomethyl-2(1H)-quinolinone
Welcome to the technical support center for 4-Aminomethyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the in vitro dosage of this compound. Our approach is grounded in scientific integrity, providing you with the rationale behind experimental choices to ensure reliable and reproducible results.
Introduction to 4-Aminomethyl-2(1H)-quinolinone
4-Aminomethyl-2(1H)-quinolinone is a heterocyclic organic compound belonging to the quinolinone class.[1] Derivatives of this scaffold have shown potential as anticancer and antimicrobial agents.[2][3] The broader class of quinolone compounds are known to exert their effects through the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4] This guide will walk you through the essential steps and potential challenges in determining the optimal in vitro dosage of 4-Aminomethyl-2(1H)-quinolinone for your specific research needs.
Part 1: Foundational Knowledge and Initial Setup
This section addresses the critical first steps in working with a new compound, focusing on understanding its physicochemical properties and preparing for cell-based assays.
FAQ 1: What are the key physicochemical properties of 4-Aminomethyl-2(1H)-quinolinone I should be aware of?
Understanding the basic properties of 4-Aminomethyl-2(1H)-quinolinone is fundamental to designing successful experiments.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | Solid at room temperature. | [1] |
| Solubility | Moderately soluble in polar solvents. Commonly dissolved in Dimethyl Sulfoxide (DMSO) for in vitro studies.[1][2] | [1][2] |
Expert Insight: The moderate solubility in polar solvents suggests that while DMSO is a good starting point, careful attention must be paid to the final concentration in your aqueous cell culture medium to avoid precipitation.
FAQ 2: How do I prepare a stock solution of 4-Aminomethyl-2(1H)-quinolinone?
Proper preparation of a concentrated stock solution is crucial for accurate and reproducible dosing.
Step-by-Step Protocol for Stock Solution Preparation:
-
Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. To prepare a 10 mM stock of 4-Aminomethyl-2(1H)-quinolinone (MW: 174.19 g/mol ), you would dissolve 1.742 mg in 1 mL of high-purity DMSO.
-
Weighing the Compound: Accurately weigh the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound.
-
Solubilization: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Causality Explained: Using a high-concentration stock solution allows for the addition of a minimal volume to your cell culture, thereby keeping the final DMSO concentration low and reducing solvent-induced toxicity.[6]
Diagram 1: Workflow for Preparing and Using Stock Solutions
Caption: Workflow for stock solution preparation and use.
Part 2: Determining the Optimal Dosage Range
This section provides a systematic approach to identifying the effective concentration range of 4-Aminomethyl-2(1H)-quinolinone for your in vitro studies.
FAQ 3: I have no prior IC50 data. Where do I start with my dose-response experiment?
When working with a novel compound without established cytotoxicity data, it is essential to start with a broad range of concentrations to identify a relevant window of activity.
Step-by-Step Protocol for a Preliminary Dose-Ranging Study:
-
Cell Seeding: Seed your cells of interest (e.g., A549 lung carcinoma cells, as they have been used for related derivatives) in a 96-well plate at a predetermined optimal density.[2]
-
Prepare a Wide Range of Concentrations: Perform serial dilutions of your stock solution in cell culture medium to create a broad concentration range. A good starting point is a logarithmic scale, for example: 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, and a vehicle control (DMSO at the highest concentration used).
-
Treatment: Treat the cells with the different concentrations of the compound. Include appropriate controls:
-
Untreated Cells: Cells with media only.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This is critical to account for any solvent-induced effects.[7]
-
-
Incubation: Incubate the cells for a standard duration, typically 24, 48, or 72 hours.
-
Viability Assay: Perform a cell viability assay, such as the MTT assay, to determine the effect of the compound on cell proliferation.[8]
-
Data Analysis: Plot the cell viability (%) against the compound concentration (log scale) to visualize the dose-response relationship.
Expert Insight: This initial broad-range experiment is not intended to yield a precise IC50 value but rather to identify the order of magnitude at which the compound exhibits biological activity. This will inform the design of a more refined dose-response study.
Diagram 2: Decision Tree for Dose Range Finding
Caption: Decision tree for determining the optimal dose range.
FAQ 4: How do I perform a definitive dose-response experiment to determine the IC50 value?
Once you have identified an approximate range of activity, a more detailed experiment with a narrower range of concentrations is required to accurately determine the half-maximal inhibitory concentration (IC50).
Step-by-Step Protocol for IC50 Determination:
-
Select Concentration Range: Based on your preliminary data, choose a range of 8-12 concentrations that bracket the estimated 50% inhibition point. For example, if you observed significant cell death between 1 µM and 10 µM, you might test concentrations such as 0.5, 1, 2, 4, 6, 8, 10, and 12 µM.
-
Experimental Setup: Follow the same procedure as the preliminary screen (cell seeding, treatment, controls, incubation). It is recommended to have at least three technical replicates for each concentration.
-
MTT Assay Protocol:
-
After the incubation period, add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well.[9]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[9]
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis and IC50 Calculation:
-
Normalize the data by setting the absorbance of the untreated control wells to 100% viability and the absorbance of a no-cell control (media only) to 0% viability.
-
Plot the normalized viability data against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a sigmoidal dose-response curve and calculate the IC50 value.[9]
-
Part 3: Troubleshooting Guide
This section addresses common issues that may arise during your experiments and provides practical solutions.
FAQ 5: I'm observing precipitation of the compound in the cell culture wells. What should I do?
Compound precipitation is a common issue, especially with poorly soluble molecules, and can lead to inaccurate and irreproducible results.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Exceeding Solubility Limit | The concentration of the compound in the final assay medium is higher than its aqueous solubility. | Even with a DMSO stock, the compound can precipitate when diluted in an aqueous environment. |
| Solution: 1. Visually inspect the wells for precipitation after adding the compound. 2. If precipitation is observed, lower the highest concentration tested. 3. Consider using solubilizing agents like cyclodextrins, but be aware of their potential effects on cells.[6] | To ensure the compound is fully dissolved and the nominal concentration is accurate. | |
| High Final DMSO Concentration | The final concentration of DMSO in the well is too high, which can sometimes promote precipitation upon dilution. | High concentrations of organic solvents can alter the properties of the aqueous medium. |
| Solution: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[6] | To minimize solvent effects on both compound solubility and cell health. | |
| Incorrect Dilution Method | Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer can cause rapid precipitation. | This "shock" dilution can create localized high concentrations that exceed the solubility limit. |
| Solution: Try a serial dilution approach where the compound is diluted in a stepwise manner in the cell culture medium. | A more gradual dilution can help maintain the compound in solution. |
FAQ 6: My MTT assay results are inconsistent or have high background.
Variability in MTT assays can arise from several factors.
| Issue | Potential Cause | Troubleshooting Strategy |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting of cells, compound, or reagents. | Use calibrated pipettes and practice consistent pipetting technique. Consider using a multichannel pipette for additions to the plate. |
| Uneven Cell Seeding: "Edge effects" where cells in the outer wells of the plate grow differently. | To mitigate edge effects, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media. | |
| High Background | Contamination: Bacterial or fungal contamination can reduce the MTT reagent. | Practice sterile cell culture techniques. Visually inspect plates for contamination before adding MTT. |
| Reagent Issues: The MTT reagent may be old or degraded. | Prepare fresh MTT solution and store it protected from light at -20°C. |
Diagram 3: Troubleshooting Workflow for In Vitro Assays
Caption: Troubleshooting workflow for common in vitro assay issues.
Part 4: Advanced Considerations
For more in-depth studies, consider the following aspects.
FAQ 7: How can I assess the stability of 4-Aminomethyl-2(1H)-quinolinone in my cell culture conditions?
The stability of your compound in the assay medium at 37°C is important, especially for longer incubation times.
Protocol for a Basic Stability Assessment:
-
Prepare a Spiked Medium: Add 4-Aminomethyl-2(1H)-quinolinone to your complete cell culture medium at a relevant concentration (e.g., the IC50 value).
-
Incubate: Place the spiked medium in your cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 24, 48, 72 hours).
-
Sample and Analyze: At each time point, take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculate Degradation: Compare the concentration at each time point to the initial concentration (time 0) to determine the extent of degradation.
Expert Insight: If significant degradation is observed, you may need to perform media changes during your experiment to maintain a consistent compound concentration.
References
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Jadhav, S. B., et al. (2017). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica, 9(12), 66-76. Available at: [Link]
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Hamoudi, R., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Histochemistry and Cell Biology, 152(1), 63-71. Available at: [Link]
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van den Berg, A. M. J., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 9(11), 629-640. Available at: [Link]
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Sáenz-Andreu, B., et al. (2009). Characterization of the Interactions between Fluoroquinolone Antibiotics and Lipids: a Multitechnique Approach. Antimicrobial Agents and Chemotherapy, 53(6), 2407-2414. Available at: [Link]
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ResearchGate. (n.d.). Apoptosis analysis of A549 cells treated with (A) 0.5% DMSO (as.... Retrieved January 24, 2026, from [Link]
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Kloskowski, T., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1023. Available at: [Link]
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Gundla, R., et al. (2018). Microwave assisted one-pot access to pyrazolo quinolinone and tetrahydroisoxazolo quinolinone derivatives via T3P®-DMSO catalysed tandem oxidative–condensation reaction. RSC Advances, 8(3), 1337-1344. Available at: [Link]
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Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 24, 2026, from [Link]
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Hardy Diagnostics. (n.d.). MEDIA FOR DETECTING FLUOROQUINOLONE NON-SUSCEPTIBLE MICROORGANISMS. Retrieved January 24, 2026, from [Link]
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Macías-Pérez, J. R., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. Available at: [Link]
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Al-Mulla, H., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(16), 8878. Available at: [Link]
- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
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Ates, B., et al. (2019). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi, 22(5), 726-732. Available at: [Link]
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protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 4-Aminoquinoline. Retrieved January 24, 2026, from [Link]
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U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved January 24, 2026, from [Link]
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Domagala, J. M., et al. (1993). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. Journal of Antimicrobial Chemotherapy, 32(4), 539-551. Available at: [Link]
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Tillotson, G. S. (1996). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 23(Supplement_1), S1-S10. Available at: [Link]
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Kim, S. J., et al. (2019). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. Journal of Pharmaceutical Investigation, 49(4), 473-489. Available at: [Link]
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University of Nebraska-Lincoln. (n.d.). MTT ASSAY. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Cell-count measurements of A549 cells treated with a 0, 1, 2, 3, 4, 5,.... Retrieved January 24, 2026, from [Link]
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LabRoots. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube. [Link]
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ChemSynthesis. (n.d.). 4-(4-aminophenyl)-3,4-dihydro-2(1H)-quinolinone. Retrieved January 24, 2026, from [Link]
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SaferWorldbyDesign. (2020, December 9). An online interface for in vitro to in vivo extrapolation in HepaRG™ cells [Video]. YouTube. [Link]
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Gholitabar, M., et al. (2023). Conversion of antibacterial quinolone drug levofloxacin to potent cytotoxic agents. Journal of Biochemical and Molecular Toxicology, 37(4), e23334. Available at: [Link]
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Wolska, K., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5163. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Retrieved January 24, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-Aminomethyl-2(1H)-quinolinone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 4-Aminomethyl-2(1H)-quinolinone. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. This document is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and translatable.
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] Their derivatives have demonstrated a wide spectrum of anticancer activities, targeting various mechanisms such as topoisomerase inhibition, tubulin polymerization, and kinase signaling pathways.[1][2] While the specific anticancer properties of 4-Aminomethyl-2(1H)-quinolinone are not yet extensively documented, its structural alerts suggest potential as a targeted therapeutic.[3]
This guide will therefore outline a validation pathway, comparing our compound of interest (COI) against established therapeutics in a clinically relevant context.
The Strategic Framework: Hypothesis, Comparators, and Model Selection
Successful validation begins with a strong, testable hypothesis. Based on the quinolinone core, a common pharmacophore in kinase inhibitors and DNA damage response (DDR) agents, we will hypothesize a primary mechanism of action.[1] For the purpose of this guide, we will hypothesize that 4-Aminomethyl-2(1H)-quinolinone (referred to as COI-Q1) functions as a Poly (ADP-ribose) polymerase (PARP) inhibitor.
This hypothesis is strategic. PARP inhibitors are a validated class of drugs with a well-understood mechanism, particularly effective in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[4][5] This provides a clear path for experimental validation and a defined patient population.
Selection of Comparator Compounds
To benchmark the performance of COI-Q1, we will use a multi-faceted comparison:
-
Mechanism-Specific Comparator: Olaparib , an FDA-approved PARP inhibitor, will serve as our positive control for PARP-related activity.[4] This allows for a direct comparison of potency and on-target effects.
-
Standard-of-Care Comparator: Doxorubicin , an anthracycline-based chemotherapeutic, is a standard treatment for many cancers, including triple-negative breast cancer (TNBC).[6][7] It acts via a different mechanism (DNA intercalation and topoisomerase II inhibition) and will help us understand the unique therapeutic window of COI-Q1.
-
Vehicle Control: DMSO (Dimethyl sulfoxide) at a concentration identical to that used for the test compounds will serve as the negative control to account for any solvent-induced effects.
Rationale for Cancer Model Selection
We will focus on Triple-Negative Breast Cancer (TNBC) . TNBC is an aggressive subtype of breast cancer that lacks estrogen receptor (ER), progesterone receptor (PR), and HER2 expression, making it unresponsive to hormonal or HER2-targeted therapies.[8] Chemotherapy is the primary treatment modality.[9]
Crucially, a significant subset of TNBCs harbors mutations in BRCA1 or BRCA2, rendering them deficient in homologous recombination and thus highly sensitive to PARP inhibitors. This provides the ideal biological context to test our hypothesis.
Selected Cell Lines:
-
MDA-MB-436: A human TNBC cell line with a known BRCA1 mutation. This will be our primary model for sensitivity testing.
-
MDA-MB-231: A human TNBC cell line that is BRCA-proficient (wild-type). This will serve as a control to test for synthetic lethality and target specificity.
-
MCF-10A: A non-tumorigenic human breast epithelial cell line. This is a critical control to assess the general cytotoxicity of COI-Q1 and determine its therapeutic index.
The Validation Workflow: A Phased Approach
Our validation strategy is structured in a logical, tiered progression from broad cytotoxic screening to specific mechanistic elucidation. This workflow ensures that resources are used efficiently and that each step builds upon the last.
Phase 1: In Vitro Cytotoxicity Assessment
The initial step is to determine if COI-Q1 possesses cytotoxic or cytostatic activity against our chosen cell lines and to quantify its potency.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed MDA-MB-436, MDA-MB-231, and MCF-10A cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of COI-Q1, Olaparib, and Doxorubicin in appropriate cell culture media. Concentrations should range from 100 µM down to 0.1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value for each compound in each cell line.
Expected Outcomes and Interpretation
The IC50 values will provide the first layer of comparative data.
Table 1: Hypothetical IC50 Data (µM) after 72h Treatment
| Compound | MDA-MB-436 (BRCA1 mutant) | MDA-MB-231 (BRCA WT) | MCF-10A (Non-cancerous) |
|---|---|---|---|
| COI-Q1 | 1.5 | 15.2 | > 50 |
| Olaparib | 0.8 | 12.5 | > 100 |
| Doxorubicin | 0.5 | 0.6 | 2.5 |
Interpretation of Hypothetical Data:
-
Selective Potency: Both COI-Q1 and Olaparib show significantly higher potency (lower IC50) in the BRCA1-mutant cell line compared to the BRCA-proficient line, supporting the PARP inhibition hypothesis (synthetic lethality).
-
Therapeutic Index: Both compounds exhibit a favorable therapeutic index, with much lower toxicity towards the non-cancerous MCF-10A cells.
-
Non-selective Cytotoxicity: Doxorubicin is potently cytotoxic to all cell lines, as expected from a general chemotherapeutic agent.
Phase 2: Mechanistic Validation
Having established cytotoxic activity, the next phase is to confirm that COI-Q1 induces cell death via the hypothesized mechanism. These experiments should be conducted at the respective IC50 concentrations determined in Phase 1.
Apoptosis Induction via Annexin V/PI Staining
Apoptosis is a primary mode of cell death induced by many anticancer agents. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Table 2: Hypothetical Apoptosis Data (% of Apoptotic Cells)
| Compound | MDA-MB-436 (BRCA1 mutant) | MDA-MB-231 (BRCA WT) |
|---|---|---|
| Vehicle | 5% | 4% |
| COI-Q1 | 45% | 15% |
| Olaparib | 55% | 18% |
| Doxorubicin | 70% | 65% |
Interpretation: The data should correlate with the IC50 values. A significant increase in the apoptotic population in the BRCA1-mutant line for COI-Q1, similar to Olaparib, would further support a targeted mechanism of action.
Target Engagement: Confirming PARP Inhibition
The central pillar of our hypothesis is that COI-Q1 directly inhibits PARP. This must be validated biochemically.
Methodology: In-Cell PARP Activity Assay This can be performed using a commercially available ELISA kit that detects poly(ADP-ribose) (PAR) polymers, the product of PARP activity.
-
Treatment: Treat MDA-MB-436 cells with COI-Q1 and Olaparib across a range of concentrations for 4 hours.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent like H₂O₂ to robustly activate PARP.
-
Lysis and Assay: Lyse the cells and perform the ELISA according to the manufacturer's protocol to quantify PAR levels.
-
Analysis: Decreased PAR levels in treated cells compared to the H₂O₂-only control indicate PARP inhibition.
Expected Outcome: COI-Q1 should demonstrate a dose-dependent reduction in PAR formation, similar to Olaparib, confirming direct target engagement.
Synthesis and Future Directions
The culmination of this validation workflow provides a comprehensive profile of 4-Aminomethyl-2(1H)-quinolinone. By systematically comparing it to a mechanism-specific inhibitor and a standard-of-care agent, we can build a strong case for its therapeutic potential.
Summary of a Successful Validation:
-
COI-Q1 demonstrates potent and selective cytotoxicity against BRCA-deficient TNBC cells.
-
The mechanism of cell death is confirmed to be apoptosis.
-
Direct inhibition of PARP enzyme activity is biochemically validated.
-
The overall profile is comparable or superior to the established PARP inhibitor, Olaparib, and shows a better safety profile than the general cytotoxic agent, Doxorubicin.
These findings would provide a robust data package to justify advancing 4-Aminomethyl-2(1H)-quinolinone into more complex preclinical models, such as patient-derived xenografts (PDX) and subsequent clinical trials. The logical, evidence-based approach outlined in this guide ensures that the journey from bench to bedside is built on a foundation of scientific integrity.
References
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
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A Comparative Analysis of the Cytotoxic Profiles of 4-Aminomethyl-2(1H)-quinolinone and Cisplatin
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparative study of the cytotoxic properties of 4-Aminomethyl-2(1H)-quinolinone, a promising heterocyclic compound, and cisplatin, a cornerstone of platinum-based chemotherapy. By delving into their distinct mechanisms of action, presenting available experimental data, and offering detailed protocols, this document aims to equip researchers with the critical information necessary to navigate the complexities of evaluating these compounds in preclinical settings.
Introduction: Two Distinct Approaches to Cancer Cytotoxicity
Cisplatin , or cis-diamminedichloroplatinum(II), has been a stalwart in the clinical management of a spectrum of solid tumors for decades. Its therapeutic efficacy is intrinsically linked to its ability to form covalent adducts with DNA, thereby inducing a cascade of cellular events culminating in apoptosis. However, its clinical utility is often hampered by significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, alongside the development of drug resistance.
In contrast, 4-Aminomethyl-2(1H)-quinolinone belongs to the quinolinone class of heterocyclic compounds, which have garnered considerable attention for their broad-ranging pharmacological activities, including potent anticancer effects. Derivatives of the quinoline scaffold have been shown to exert their cytotoxic effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1] The exploration of 4-Aminomethyl-2(1H)-quinolinone and its derivatives represents a strategic approach to identify novel anticancer agents that may offer a wider therapeutic window and a more favorable safety profile compared to traditional chemotherapeutics like cisplatin.
Mechanisms of Cytotoxic Action: A Tale of Two Pathways
The cytotoxic narratives of 4-Aminomethyl-2(1H)-quinolinone and cisplatin unfold through fundamentally different molecular interactions and signaling cascades. Understanding these distinctions is crucial for the rational design of future anticancer strategies and for predicting potential synergistic or antagonistic effects in combination therapies.
Cisplatin: The DNA Damager
Cisplatin's mechanism of action is well-established and primarily involves its interaction with nuclear DNA.[2] Upon entering the cell, the chloride ligands of cisplatin are hydrolyzed, forming a highly reactive aquated species that readily binds to the N7 position of purine bases, predominantly guanine.[3] This binding results in the formation of various DNA adducts, with the 1,2-intrastrand crosslink between adjacent guanine residues being the most common.[3] These DNA lesions physically distort the DNA double helix, which in turn obstructs critical cellular processes such as DNA replication and transcription.[2]
The cellular response to cisplatin-induced DNA damage is multifaceted and can lead to several outcomes, including DNA repair, cell cycle arrest, or apoptosis. In cancer cells with compromised DNA repair mechanisms, the persistence of cisplatin-DNA adducts triggers a signaling cascade that converges on the apoptotic machinery. This process often involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the activation of caspases.[4]
Figure 1: Simplified signaling pathway of cisplatin-induced apoptosis.
4-Aminomethyl-2(1H)-quinolinone: A Multi-pronged Approach
The cytotoxic mechanism of 4-Aminomethyl-2(1H)-quinolinone and its derivatives is more varied and appears to involve multiple cellular targets.[5] Unlike the direct DNA-damaging effect of cisplatin, quinolinone compounds are thought to induce apoptosis and cell cycle arrest through the modulation of various signaling pathways.[1]
One of the proposed mechanisms of action for quinolone derivatives is the inhibition of topoisomerases, enzymes that are critical for resolving DNA topological problems during replication, transcription, and recombination.[5][6] By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds can lead to the accumulation of DNA strand breaks, which subsequently trigger apoptotic cell death.[6][7]
Furthermore, various quinoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[1] This effect can be mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
The induction of apoptosis by quinolinone derivatives can also occur through the intrinsic mitochondrial pathway, similar to cisplatin, but often initiated by different upstream signals.[8] These can include the generation of reactive oxygen species (ROS) and the modulation of intracellular signaling cascades, such as the NF-κB pathway.[4]
Figure 2: Proposed mechanisms of action for quinolinone derivatives.
Comparative Cytotoxicity: An Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. While a direct, large-scale comparative study of 4-Aminomethyl-2(1H)-quinolinone and cisplatin across a wide panel of cancer cell lines is not yet available in the published literature, we can collate existing data for derivatives of the quinolinone scaffold and for cisplatin to provide a preliminary comparison. It is important to note that IC50 values can be influenced by various experimental factors, including the cell line, exposure time, and the specific cytotoxicity assay used.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 4-(aminomethyl)quinolin-2(1H)-one derivative (7e) | A549 (Lung Carcinoma) | MTT | Not specified, but potent | [9] |
| Quinolinyl-1,4-dihydropyridine derivative (SKS19) | MCF7 (Breast Adenocarcinoma) | MTT | 7.87 | [10] |
| Cisplatin | MCF7 (Breast Adenocarcinoma) | MTT | ~10-20 | [10] |
| Cisplatin | A549 (Lung Carcinoma) | Not specified | Variable | [11] |
| Sulfonyl Quinoline Derivative (3c) | A549 (Lung Carcinoma) | Not specified | 23.5 | |
| Cisplatin | A549 (Lung Carcinoma) | Not specified | 19.8 | |
| Sulfonyl Quinoline Derivative (3c) | MDA-MB-231 (Breast Adenocarcinoma) | Not specified | 24.8 | |
| Cisplatin | MDA-MB-231 (Breast Adenocarcinoma) | Not specified | 21.2 |
Note: The presented data for 4-Aminomethyl-2(1H)-quinolinone are for its derivatives, and direct comparison with cisplatin should be interpreted with caution. The variability in cisplatin IC50 values across different studies highlights the importance of including it as a reference control in every experiment.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
4-Aminomethyl-2(1H)-quinolinone and Cisplatin
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 4-Aminomethyl-2(1H)-quinolinone and cisplatin in complete medium. A typical concentration range to start with for cisplatin is 0.1 to 100 µM, and a similar or broader range can be tested for the quinolinone compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Determine the IC50 value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Expert Synthesis and Future Directions
The comparative analysis of 4-Aminomethyl-2(1H)-quinolinone and cisplatin reveals two distinct pharmacological profiles. Cisplatin's cytotoxicity is unequivocally linked to its ability to induce DNA damage, a mechanism that is both potent and fraught with the potential for severe side effects and resistance. In contrast, the quinolinone scaffold presents a more versatile platform for anticancer drug design, with derivatives demonstrating the ability to target multiple cellular pathways, including topoisomerase inhibition and cell cycle regulation.
The limited direct comparative data available suggests that certain quinolinone derivatives can exhibit cytotoxicity comparable to or even exceeding that of cisplatin in specific cancer cell lines.[10] This underscores the therapeutic potential of this class of compounds. However, it is imperative that future research focuses on conducting comprehensive, head-to-head comparative studies of 4-Aminomethyl-2(1H)-quinolinone and cisplatin across a broad panel of well-characterized cancer cell lines. Such studies should not only compare IC50 values but also delve deeper into the underlying molecular mechanisms of action and resistance.
Furthermore, investigating the in vivo efficacy and toxicity of promising quinolinone derivatives will be a critical next step in their preclinical development. The ultimate goal is to identify novel anticancer agents that can overcome the limitations of current chemotherapies, offering improved therapeutic outcomes for cancer patients. The exploration of compounds like 4-Aminomethyl-2(1H)-quinolinone represents a promising stride in this direction.
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- A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone. (2013). Journal of Medicinal Chemistry, 56(14), 5735-5755.
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Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). PubMed. Retrieved from [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). Retrieved from [Link]
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A Head-to-Head Comparison of 4-Aminomethyl-2(1H)-quinolinone with Other Biologically Active Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide provides a detailed comparison of 4-Aminomethyl-2(1H)-quinolinone, a promising but less-studied derivative, with two other notable quinolinone compounds: Rebastinib (DCC-2036) , a potent kinase inhibitor, and Laquinimod , an immunomodulator.
This analysis will delve into their mechanisms of action, structure-activity relationships, and provide standardized experimental protocols to enable researchers to conduct their own comparative assessments.
Introduction to the Quinolinone Scaffold
Quinolinones, also known as quinolones, are heterocyclic compounds featuring a benzene ring fused to a pyridine ring containing a carbonyl group.[1][5] Their structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[1][6] This has made them a focal point in drug discovery, leading to several FDA-approved drugs.[7][8] The biological activity of these compounds is highly dependent on the nature and position of their substituents.[1][9]
Spotlight on 4-Aminomethyl-2(1H)-quinolinone
Structure and Properties: 4-Aminomethyl-2(1H)-quinolinone is characterized by a quinolin-2(1H)-one core with an aminomethyl group (-CH₂NH₂) at the C-4 position.[10] This primary amine group offers a key site for further chemical modification and potential interactions with biological targets.
Reported Biological Activity: While specific, direct comparative data is limited, studies have shown that derivatives of 4-Aminomethyl-2(1H)-quinolinone exhibit potential anticancer properties.[10][11] The aminomethyl group is crucial for its biological activity, and modifications to this group can significantly alter its potency and target specificity.
Selection of Comparator Compounds
To provide a meaningful comparison, we have selected two quinolinone derivatives with well-defined, yet distinct, mechanisms of action:
-
Rebastinib (DCC-2036): A potent "switch control" inhibitor of several tyrosine kinases, including ABL1.[12] It is particularly notable for its activity against the T315I mutant of BCR-ABL, a common source of resistance to other tyrosine kinase inhibitors (TKIs).[12][13]
-
Laquinimod: An immunomodulatory compound that has been investigated for the treatment of autoimmune diseases like multiple sclerosis.[14] Its mechanism is not fully elucidated but is known to involve the modulation of cytokine production and immune cell activity.[15][16]
Head-to-Head Comparison
Mechanism of Action
The primary differentiator between these compounds lies in their molecular targets and resulting biological effects.
-
4-Aminomethyl-2(1H)-quinolinone: The precise mechanism is not well-defined in publicly available literature, but its derivatives have been explored for their anti-cancer activity, suggesting potential interactions with pathways involved in cell proliferation and survival.[11]
-
Rebastinib: Functions as a Type II kinase inhibitor. It binds to the inactive conformation of the ABL1 kinase domain, including a "switch control" pocket that is critical for the kinase's activation.[12] This unique binding mode allows it to inhibit both the wild-type and mutated forms of the kinase, such as the T315I resistance mutation.[12][13] Rebastinib also shows activity against other kinases like FLT3 and TIE2.[13]
-
Laquinimod: Exerts its effects through immunomodulation. It is believed to shift the immune response from a pro-inflammatory to an anti-inflammatory state by altering the balance of T-cell activity and cytokine secretion.[15][16] It has been shown to target the aryl hydrocarbon receptor (AhR), leading to the reprogramming of antigen-presenting cells to become more tolerogenic.[17]
Structure-Activity Relationships (SAR)
The substitutions on the quinolinone core are critical for the specific activity of each compound.
-
4-Aminomethyl-2(1H)-quinolinone: The aminomethyl group at the C-4 position is a key feature. SAR studies on similar quinoline derivatives have shown that substitutions at this position can dramatically influence biological activity.[18] For example, modifying the amine can lead to changes in potency and selectivity.
-
Rebastinib: Its complex structure includes a piperazine ring and a trifluoromethylphenyl group, which are crucial for its high-affinity binding to the switch control pocket of the ABL1 kinase.
-
Laquinimod: Features an N-ethyl-N-phenylcarboxamide group, which is essential for its immunomodulatory effects.
Performance Data Summary
The following table summarizes key in-vitro performance data for the comparator compounds. Data for 4-Aminomethyl-2(1H)-quinolinone derivatives is presented as a range from a specific study to indicate its potential, though direct comparison is challenging without standardized assays.
| Compound | Target(s) | Key Assay | IC50 / Potency | Reference(s) |
| 4-Aminomethyl-2(1H)-quinolinone Derivative (7e) | A549 Lung Cancer Cells | MTT Cell Viability Assay | Potent activity reported | [11] |
| Rebastinib (DCC-2036) | ABL1 (wild-type) | Kinase Inhibition Assay | 0.8 nM | [19] |
| ABL1 (T315I mutant) | Kinase Inhibition Assay | 4 nM | [19] | |
| K562 (Ph+) Cells | Cell Proliferation Assay | 5.5 nM | [19] | |
| Laquinimod | Immune Cells (PBMCs) | Cytokine Secretion Assay | Modulates cytokine levels | [15] |
Experimental Protocols & Workflows
To facilitate further research and direct comparison, we provide the following standardized protocols.
Protocol: In-Vitro Kinase Inhibition Assay (for Rebastinib and potential kinase targets of 4-Aminomethyl-2(1H)-quinolinone)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay, a common method for measuring kinase activity.
Causality: The choice of an HTRF assay is based on its high sensitivity, low background, and suitability for high-throughput screening, allowing for precise determination of IC50 values.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Dilute the kinase of interest (e.g., ABL1) in the buffer.
-
Prepare a solution of the kinase's substrate peptide and ATP at twice the final desired concentration.
-
Create a serial dilution of the test compounds (e.g., Rebastinib, 4-Aminomethyl-2(1H)-quinolinone) in DMSO, then dilute in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection solution containing an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium) and a streptavidin-labeled acceptor (e.g., XL665).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a reliable and widely used method for initial screening of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., A549) in appropriate media until they reach logarithmic growth phase.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways for Rebastinib (kinase inhibition) and Laquinimod (immunomodulation).
Experimental Workflow Diagram
Caption: Standard workflow for determining compound cytotoxicity using an MTT assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding 4-Aminomethyl-2(1H)-quinolinone in the context of other well-characterized quinolinone compounds.
-
Rebastinib exemplifies a highly potent and specific kinase inhibitor, a product of extensive structure-based drug design.
-
Laquinimod represents a more complex immunomodulatory approach, highlighting the scaffold's ability to interact with different biological systems.
-
4-Aminomethyl-2(1H)-quinolinone is a promising starting point for novel drug discovery. Its reported anticancer activity suggests it may target pathways involved in cell proliferation.
For researchers, the path forward is clear:
-
Target Identification: The primary task is to identify the specific molecular target(s) of 4-Aminomethyl-2(1H)-quinolinone. Kinase screening panels and affinity-based proteomics would be valuable tools.
-
Quantitative Potency: Once a target is identified, its potency should be quantified using standardized assays, such as the HTRF protocol provided, to allow for direct comparison with existing inhibitors.
-
Structure-Activity Relationship (SAR) Expansion: A medicinal chemistry campaign should be initiated to synthesize and test derivatives of 4-Aminomethyl-2(1H)-quinolinone. This will help to optimize its potency, selectivity, and drug-like properties.
By systematically applying these principles, the full therapeutic potential of the 4-Aminomethyl-2(1H)-quinolinone scaffold can be explored and potentially developed into a next-generation therapeutic agent.
References
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Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]
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Title: Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Source: Der Pharma Chemica URL: [Link]
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Title: Insight into the mechanism of laquinimod action Source: PubMed URL: [Link]
-
Title: Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia Source: NIH URL: [Link]
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Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists Source: ACS Publications URL: [Link]
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Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL: [Link]
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Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL: [Link]
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Title: Meet the Compound: Laquinimod Source: Huntington Study Group URL: [Link]
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Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL: [Link]
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Title: Laquinimod Source: Active Biotech URL: [Link]
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Title: Laquinimod for Multiple Sclerosis Source: Multiple Sclerosis News Today URL: [Link]
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A Comprehensive Guide to Investigating the Cross-Resistance Profile of 4-Aminomethyl-2(1H)-quinolinone
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel anticancer compound is paramount to predicting its clinical efficacy and potential therapeutic niches. This guide provides an in-depth technical framework for designing and executing a comprehensive cross-resistance study of 4-Aminomethyl-2(1H)-quinolinone, a promising heterocyclic scaffold with demonstrated cytotoxic potential.[1] We will move beyond a simple recitation of protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Therapeutic Potential and Resistance Challenge of Quinolinones
The quinoline and quinolinone cores are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] Specifically, derivatives of 2(1H)-quinolinone have been identified as potent anticancer agents, exhibiting a range of mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as the EGFR/HER-2 cascade.[3][4] 4-Aminomethyl-2(1H)-quinolinone represents a key analogue within this class, and its efficacy against various cancer cell lines has been noted.[1]
However, the specter of drug resistance, both intrinsic and acquired, is the primary obstacle to successful cancer chemotherapy.[2] A new compound's utility is significantly diminished if it shares resistance mechanisms with existing frontline therapies, leading to rapid treatment failure in relapsed or refractory patient populations. Therefore, a thorough investigation into the cross-resistance profile of 4-Aminomethyl-2(1H)-quinolinone is not merely a supplementary exercise but a critical step in its preclinical development.
This guide outlines a rigorous experimental plan to assess the activity of 4-Aminomethyl-2(1H)-quinolinone against cancer cell lines with acquired resistance to standard-of-care chemotherapeutics, providing the data necessary to position it as a potentially novel agent for overcoming clinical drug resistance.
The Scientific Rationale: Selecting Comparator Drugs to Elucidate Mechanism
The choice of comparator drugs is fundamental to a meaningful cross-resistance study. The selection should be driven by a clear hypothesis based on known resistance mechanisms. For this study, we propose a panel of three widely-used chemotherapeutic agents with distinct and well-characterized resistance profiles: Doxorubicin , Paclitaxel , and Cisplatin .
Causality behind the choices:
-
Doxorubicin & Paclitaxel: These drugs are classical substrates for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1).[5] Overexpression of P-gp is a hallmark of the multidrug resistance (MDR) phenotype, actively pumping a wide range of structurally diverse drugs out of the cancer cell.[6][7] Several quinoline derivatives have been identified as P-gp inhibitors, capable of reversing MDR and re-sensitizing resistant cells to conventional chemotherapy.[6][8][9][10] By testing 4-Aminomethyl-2(1H)-quinolinone against doxorubicin- and paclitaxel-resistant cells, we can probe the hypothesis that our compound is not a substrate for P-gp and may even act as an MDR modulator.
-
Cisplatin: In contrast, the primary mechanisms of resistance to cisplatin involve enhanced DNA repair pathways, increased drug inactivation (e.g., by glutathione), and reduced cellular uptake, rather than P-gp mediated efflux.[11] Including cisplatin allows us to investigate whether 4-Aminomethyl-2(1H)-quinolinone is susceptible to these alternative resistance mechanisms. A lack of cross-resistance with cisplatin, coupled with efficacy against doxorubicin/paclitaxel-resistant lines, would strongly suggest a specific advantage in overcoming the P-gp-mediated MDR phenotype.
Experimental Design: A Step-by-Step Workflow
The experimental approach is divided into two main phases: the generation and validation of drug-resistant cell lines, followed by the systematic evaluation of cross-resistance using a standardized cytotoxicity assay.
Phase 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a standard and robust method for generating acquired resistance through intermittent, escalating drug exposure. This method is favored as it more closely mimics the clinical scenario of acquired resistance following therapy.
Protocol: Dose-Escalation for Resistance Induction
-
Parental Cell Line Selection: Begin with a well-characterized, drug-sensitive cancer cell line. The human breast adenocarcinoma cell line MCF-7 is an excellent choice due to its epithelial nature and extensive documentation in drug resistance studies.
-
Initial IC50 Determination: Perform a baseline MTT assay (see protocol 3.2) to determine the initial IC50 values of doxorubicin, cisplatin, and paclitaxel in the parental MCF-7 cell line.
-
Initiation of Drug Exposure: Culture MCF-7 cells in three separate populations. Expose each population to its respective drug (doxorubicin, cisplatin, or paclitaxel) at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (comparable to the untreated parental line), passage them and increase the drug concentration by a factor of 1.5 to 2.0.
-
Iterative Selection: Repeat this process of gradual dose escalation over several months. This long-term culture under selective pressure allows for the survival and proliferation of clones that have acquired stable resistance mechanisms. The development of a resistant cell line can take from 3 to 18 months.[12]
-
Isolation of Resistant Population: Once the cell population can proliferate in a drug concentration at least 10-fold higher than the initial parental IC50, the line is considered resistant (e.g., MCF-7/Dox, MCF-7/Cis, MCF-7/Pac).
-
Validation and Stability Check: Cryopreserve stocks of the resistant cell lines. To ensure the resistance phenotype is stable, culture the cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 of the selecting drug. A stable resistant line should retain its high IC50 value.
Phase 2: Cross-Resistance Cytotoxicity Testing
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a gold-standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed the parental MCF-7 and the three resistant cell lines (MCF-7/Dox, MCF-7/Cis, MCF-7/Pac) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 4-Aminomethyl-2(1H)-quinolinone, doxorubicin, cisplatin, and paclitaxel. Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) controls. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value (the concentration of drug required to inhibit cell growth by 50%).
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format to facilitate direct comparison. The key metric for quantifying cross-resistance is the Resistance Index (RI) , calculated as follows:
RI = IC50 in Resistant Cell Line / IC50 in Parental Cell Line
Table 1: Hypothetical Cytotoxicity (IC50) and Resistance Index (RI) Data
| Compound | Cell Line | IC50 (µM) ± SD | Resistance Index (RI) |
| Doxorubicin | Parental MCF-7 | 0.1 ± 0.02 | - |
| MCF-7/Dox | 2.5 ± 0.3 | 25.0 | |
| MCF-7/Cis | 0.15 ± 0.03 | 1.5 | |
| MCF-7/Pac | 1.8 ± 0.2 | 18.0 | |
| Cisplatin | Parental MCF-7 | 2.0 ± 0.4 | - |
| MCF-7/Dox | 2.5 ± 0.5 | 1.25 | |
| MCF-7/Cis | 35.0 ± 4.1 | 17.5 | |
| MCF-7/Pac | 2.2 ± 0.3 | 1.1 | |
| Paclitaxel | Parental MCF-7 | 0.01 ± 0.002 | - |
| MCF-7/Dox | 0.2 ± 0.04 | 20.0 | |
| MCF-7/Cis | 0.015 ± 0.003 | 1.5 | |
| MCF-7/Pac | 0.4 ± 0.05 | 40.0 | |
| 4-Aminomethyl- | Parental MCF-7 | 1.5 ± 0.2 | - |
| 2(1H)-quinolinone | MCF-7/Dox | 1.8 ± 0.3 | 1.2 |
| MCF-7/Cis | 1.6 ± 0.2 | 1.1 | |
| MCF-7/Pac | 1.7 ± 0.25 | 1.1 |
Interpretation of Results:
-
RI >> 1: Indicates significant cross-resistance. The mechanism conferring resistance to the selecting agent is also effective against the test compound.
-
RI ≈ 1: Indicates a lack of cross-resistance. The test compound's efficacy is not affected by the resistance mechanism. This is a highly desirable outcome.
-
RI < 1: Indicates collateral sensitivity. The cells are more sensitive to the test compound as a result of acquiring resistance to the selecting agent. This is a rare but therapeutically advantageous finding.
In the hypothetical data above, 4-Aminomethyl-2(1H)-quinolinone exhibits an RI close to 1 in all resistant cell lines, suggesting it effectively evades the resistance mechanisms affecting doxorubicin, paclitaxel, and cisplatin.
Hypothesized Mechanism of Action and Resistance Evasion
The lack of cross-resistance with doxorubicin and paclitaxel in our hypothetical model strongly suggests that 4-Aminomethyl-2(1H)-quinolinone is not a substrate for the P-glycoprotein efflux pump . This would be a significant finding, positioning the compound as a potential therapeutic for MDR tumors. The quinoline scaffold itself has been associated with P-gp inhibition, and it is plausible that our compound acts as a competitive inhibitor of the pump, thereby not only evading efflux itself but also potentially re-sensitizing cells to other P-gp substrates.[6][8]
The absence of cross-resistance to cisplatin further suggests that 4-Aminomethyl-2(1H)-quinolinone's mechanism of action is not significantly impacted by the upregulation of DNA repair pathways that confer cisplatin resistance. This finding would differentiate it from many DNA-damaging agents and broaden its potential clinical applications.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically-grounded strategy for evaluating the cross-resistance profile of 4-Aminomethyl-2(1H)-quinolinone. By systematically generating cell lines with clinically relevant resistance mechanisms and performing rigorous cytotoxicity testing, researchers can generate the critical data needed to advance this promising compound.
A favorable outcome—specifically, a lack of cross-resistance to P-gp substrates and DNA-damaging agents—would provide a strong rationale for further investigation, including:
-
Direct P-gp Inhibition Assays: Using fluorescent P-gp substrates like Rhodamine 123 to confirm that 4-Aminomethyl-2(1H)-quinolinone directly inhibits efflux.
-
In Vivo Studies: Testing the compound in animal models bearing tumors derived from the resistant cell lines to validate the in vitro findings.
-
Combination Studies: Evaluating the potential of 4-Aminomethyl-2(1H)-quinolinone to synergize with and restore sensitivity to conventional chemotherapeutics like doxorubicin and paclitaxel in resistant models.[6]
By following this logical and detailed experimental framework, drug development professionals can build a compelling data package that clearly defines the therapeutic potential of 4-Aminomethyl-2(1H)-quinolinone in the challenging landscape of resistant cancers.
References
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Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. [Link]
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Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminomethyl-2(1H)-quinolinone
Understanding the Compound: Properties and Inferred Hazards
4-Aminomethyl-2(1H)-quinolinone is a heterocyclic organic compound featuring a quinolinone core.[2] Quinolinone derivatives are known for their diverse biological activities and are frequently used as intermediates in pharmaceutical research.[3]
| Property | Value/Information | Source |
| CAS Number | 132973-43-4 | [1][4] |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to have some solubility in organic solvents | Inferred from related compounds |
Due to the absence of a specific SDS, a cautious approach necessitates inferring potential hazards based on the quinoline and aminopyridine structural motifs. Quinoline itself is classified as a substance that may cause cancer and is toxic to aquatic life with long-lasting effects.[5] Aminopyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[6] Therefore, it is prudent to handle 4-Aminomethyl-2(1H)-quinolinone with the assumption that it may possess similar hazardous properties.
Core Directive: Waste Management and Disposal Protocol
The primary directive for the disposal of 4-Aminomethyl-2(1H)-quinolinone is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure
-
Segregation of Waste:
-
Solid Waste: Collect un- or minimally-contaminated lab materials such as gloves, bench paper, and empty vials that have come into contact with 4-Aminomethyl-2(1H)-quinolinone in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 4-Aminomethyl-2(1H)-quinolinone should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Aminomethyl-2(1H)-quinolinone"
-
The CAS Number: "132973-43-4"
-
An indication of the potential hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen")
-
The approximate quantity of waste
-
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.[7] Ensure the storage area is well-ventilated.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste. The recommended method of disposal for quinoline-based compounds is high-temperature incineration in a permitted hazardous waste facility.[8] This process ensures the complete destruction of the chemical, minimizing its potential environmental impact.
Experimental Workflow: Spill Decontamination
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Spill Response Protocol
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the contaminated zone.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
-
Respiratory protection (if dealing with a powder or aerosol)
-
-
Containment and Cleanup:
-
For small spills of solid material, carefully dampen the material with a suitable solvent like acetone to prevent it from becoming airborne.[9]
-
Use an absorbent material, such as vermiculite or sand, to contain and absorb liquid spills.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a soap and water solution).[9]
-
Collect all cleaning materials in the hazardous waste container.
-
-
Final Steps:
-
Seal the hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Report the spill to your EHS department.
-
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-Aminomethyl-2(1H)-quinolinone.
Caption: Decision workflow for the segregation and disposal of 4-Aminomethyl-2(1H)-quinolinone waste.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 4-Aminomethyl-2(1H)-quinolinone is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can mitigate the risks associated with this compound, ensure a safe working environment, and contribute to the preservation of our ecosystem. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
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Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]
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MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]
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Der Pharma Chemica. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Bioactivities. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]
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PubMed. (2019). Insight into the short- and long-term effects of quinoline on anammox granules: Inhibition and acclimatization. Retrieved from [Link]
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US EPA. (n.d.). 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- - Substance Details. Retrieved from [Link]
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MDPI. (2020). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 4-Aminomethyl-2(1H)-quinolinone
The quinolinone scaffold is a core component of many biologically active molecules, recognized for a broad spectrum of activities, including antimicrobial, anti-viral, and anti-cancer effects.[1][2] Given the potent biological activity of this class of compounds, it is imperative to handle 4-Aminomethyl-2(1H)-quinolinone with the assumption that it is a hazardous substance. Data from related compounds, such as 4-aminoquinoline, indicate hazards including being harmful if swallowed and causing serious eye irritation.[3] Furthermore, Safety Data Sheets for other quinoline derivatives consistently warn of skin and eye irritation, with some causing severe skin burns and eye damage.[4] Therefore, the protocols outlined below are designed to provide a robust framework for minimizing exposure and ensuring safe use from receipt of the compound to its final disposal.
Hazard Assessment and Risk Mitigation
Based on the toxicological data of analogous compounds, 4-Aminomethyl-2(1H)-quinolinone should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation, and potentially severe burns based on data from similar compounds.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: As a powder, it may cause respiratory irritation if inhaled.
To mitigate these risks, a multi-layered approach to safety is essential, incorporating engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving 4-Aminomethyl-2(1H)-quinolinone.
| Laboratory Operation | Minimum PPE Requirements | Rationale |
| Unpacking and visual inspection of the container | - Safety glasses- Nitrile gloves | To protect against exposure from a potentially damaged or contaminated container. |
| Weighing the solid compound | - Chemical splash goggles- Face shield- Nitrile gloves (double-gloving recommended)- Laboratory coat- N95 respirator or higher | Weighing solids poses a high risk of aerosolization. A fume hood or ventilated balance enclosure is a mandatory engineering control. The N95 respirator provides respiratory protection from airborne particulates.[5] A face shield offers an additional layer of protection for the face and eyes. |
| Preparing solutions | - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat | Handling solutions reduces the risk of inhalation compared to powders, but the risk of splashes and skin/eye contact remains. All solution preparation should be conducted in a chemical fume hood. |
| Conducting reactions and subsequent workup | - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat | Standard PPE for handling chemical reactions. The use of a fume hood is required. |
| Handling waste and cleaning spills | - Chemical splash goggles- Face shield- Nitrile gloves (double-gloving recommended)- Laboratory coat or coveralls- N95 respirator or higher (for solid spills) | Spill cleanup presents a significant risk of exposure. A higher level of PPE is warranted to ensure safety. |
Important Considerations for PPE:
-
Gloves: Always use powder-free nitrile gloves.[6] It is recommended to change gloves every 30 to 60 minutes or immediately if they become contaminated.[6]
-
Lab Coats: A standard laboratory coat should be worn at all times. For large-scale operations or situations with a high risk of splashing, consider a disposable gown or "bunny suit" for full-body protection.[3]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[7] When handling the solid compound outside of a glove box or during spill cleanup, a face shield should be worn in addition to goggles.[3]
-
Respiratory Protection: When handling the solid compound, an N95-rated respirator is the minimum requirement to protect against inhalation of airborne particles.[5] Ensure proper fit testing and training for respirator use.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling 4-Aminomethyl-2(1H)-quinolinone from initial receipt to final disposal.
Caption: Workflow for the safe handling of 4-Aminomethyl-2(1H)-quinolinone.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 4-Aminomethyl-2(1H)-quinolinone and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired 4-Aminomethyl-2(1H)-quinolinone must be disposed of as hazardous chemical waste.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing 4-Aminomethyl-2(1H)-quinolinone should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[8]
-
Crucially, do not mix this waste stream with other chemical waste unless compatibility has been confirmed. In the absence of specific incompatibility data, a segregated waste stream is the most prudent approach.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass, that are contaminated with the compound must be disposed of in a designated sharps container.[8]
-
Waste Container Labeling:
All waste containers must be clearly and accurately labeled with the following information:[8]
-
The words "Hazardous Waste"
-
The full chemical name: "4-Aminomethyl-2(1H)-quinolinone"
-
The CAS Number: "132973-43-4"
-
An indication of the hazards (e.g., "Irritant," "Toxic")
Final Disposal:
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][9][10][11] Do not pour any waste containing this compound down the drain.
By adhering to these rigorous safety protocols, researchers can confidently work with 4-Aminomethyl-2(1H)-quinolinone, harnessing its scientific potential while upholding the highest standards of laboratory safety.
References
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Patel, S. V., et al. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 6(5), 111-117. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
